Icmt-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H29NO2 |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-methoxyaniline |
InChI |
InChI=1S/C22H29NO2/c1-21(2)17-22(14-16-25-21,18-7-5-4-6-8-18)13-15-23-19-9-11-20(24-3)12-10-19/h4-12,23H,13-17H2,1-3H3 |
InChI Key |
DAIMPQROONYPRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors in Protein Prenylation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide addresses the role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors in protein prenylation. Initial searches for a specific inhibitor designated "Icmt-IN-4" did not yield any publicly available information. Therefore, this document will focus on the well-characterized, prototypical ICMT inhibitor, cysmethynil , as a representative compound to illustrate the core principles of ICMT inhibition.
Introduction to Protein Prenylation and the Role of ICMT
Protein prenylation is a critical post-translational modification essential for the proper function and subcellular localization of a large number of proteins, many of which are involved in cellular signaling and oncogenesis. This process involves the covalent attachment of isoprenoid lipids, either a 15-carbon farnesyl or a 20-carbon geranylgeranyl group, to a cysteine residue within a C-terminal "CaaX" motif of the target protein.
Following isoprenoid attachment, the protein undergoes two further modifications at the endoplasmic reticulum. First, the "-aaX" tripeptide is cleaved by the Ras converting enzyme 1 (RCE1). The final step is the carboxyl methylation of the now-exposed prenylated cysteine, a reaction catalyzed by the integral membrane enzyme, Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and promoting the protein's association with the plasma membrane or other cellular membranes.[1]
Many key signaling proteins, including members of the Ras superfamily of small GTPases (e.g., K-Ras, H-Ras, N-Ras) and Rho family GTPases, are substrates of ICMT.[2][3] The proper membrane localization of these proteins is a prerequisite for their activation and downstream signaling. Consequently, ICMT has emerged as a promising therapeutic target, particularly in cancers driven by mutations in Ras, which are prevalent in a significant portion of human tumors.
dot
Cysmethynil: An Inhibitor of ICMT
Cysmethynil (2-[5-(3-methylphenyl)-1-octyl-1H-indol-3-yl]acetamide) is a small molecule inhibitor of ICMT identified through high-throughput screening.[4] It acts as a time-dependent inhibitor, competitive with respect to the isoprenylated cysteine substrate and noncompetitive with respect to the methyl donor, S-adenosyl-L-methionine (AdoMet).[5] By blocking ICMT, cysmethynil prevents the final methylation step of prenylated proteins.
Quantitative Data for ICMT Inhibitors
The inhibitory activity of cysmethynil and its more potent analog, compound 8.12, has been quantified in various assays.
| Inhibitor | Assay Type | Parameter | Value | Reference(s) |
| Cysmethynil | In vitro ICMT inhibition | IC₅₀ | 2.4 µM | |
| In vitro ICMT inhibition | Kᵢ | 2.39 ± 0.02 µM | [5] | |
| In vitro ICMT inhibition | Kᵢ | 0.14 ± 0.01 µM | [5] | |
| Cell Viability (various lines) | IC₅₀ | 16.8 - 23.3 µM | ||
| Cell Growth (RAS-mutant) | EC₅₀ | 20 µM | ||
| Compound 8.12 | Cell Growth (HepG2) | IC₅₀ | ~10-fold lower than cysmethynil | [3] |
| Cell Growth (PC3) | IC₅₀ | ~10-fold lower than cysmethynil | [3] | |
| Kᵢ represents the dissociation constant of the initial enzyme-inhibitor complex, while Kᵢ is the overall dissociation constant for the final, high-affinity complex in time-dependent inhibition. |
Impact of ICMT Inhibition on Cellular Processes and Signaling
Inhibition of ICMT by cysmethynil has profound effects on cancer cells, primarily through the disruption of Ras signaling.
Mislocalization of Ras
Carboxyl methylation is crucial for the proper localization of Ras proteins to the plasma membrane.[4] Treatment with cysmethynil leads to the mislocalization of Ras from the plasma membrane to endomembrane compartments, such as the endoplasmic reticulum and Golgi apparatus.[3][4] This sequestration prevents Ras from engaging with its downstream effectors, thereby inhibiting its signaling functions.
Impairment of Downstream Signaling Pathways
By preventing Ras activation, ICMT inhibitors disrupt key signaling pathways that promote cell growth, proliferation, and survival. The most well-documented of these are the MAPK/ERK and PI3K/AKT pathways.[2][6]
-
MAPK/ERK Pathway: Cysmethynil treatment has been shown to inhibit the phosphorylation, and thus activation, of MEK and ERK kinases in response to growth factors.[6]
-
PI3K/AKT Pathway: Inhibition of ICMT also leads to reduced phosphorylation and activation of AKT, a key kinase in a major cell survival pathway.[6]
The disruption of these pathways leads to several anti-cancer effects, including:
-
Cell Cycle Arrest: Cysmethynil treatment causes an accumulation of cells in the G1 phase of the cell cycle.[7]
-
Induction of Autophagy and Apoptosis: Inhibition of ICMT can induce autophagic cell death.[7][8]
-
Inhibition of Anchorage-Independent Growth: A hallmark of transformed cells is their ability to grow without attachment to a solid substrate. Cysmethynil effectively blocks this ability in cancer cell lines, an effect that can be reversed by overexpressing ICMT.[4]
dot
Experimental Protocols
This section provides an overview of key methodologies used to characterize ICMT inhibitors like cysmethynil.
In Vitro ICMT Activity Assay
This assay directly measures the enzymatic activity of ICMT and its inhibition.
-
Principle: Recombinant ICMT is incubated with a prenylated substrate (e.g., biotin-S-farnesyl-L-cysteine) and a radiolabeled methyl donor ([³H]AdoMet). The incorporation of the radiolabeled methyl group onto the substrate is quantified.
-
Methodology:
-
Prepare reaction mixtures containing buffer, detergent (e.g., CHAPS), the prenylated substrate, and varying concentrations of the inhibitor (e.g., cysmethynil).
-
Initiate the reaction by adding recombinant ICMT and [³H]AdoMet.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a termination solution (e.g., sodium carbonate).
-
Extract the methylated, hydrophobic product using an organic solvent (e.g., isoamyl alcohol).
-
Quantify the radioactivity in the organic phase using liquid scintillation counting.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC₅₀ value.
-
Ras Localization Assay
This assay visualizes the effect of ICMT inhibition on the subcellular localization of Ras.
-
Principle: Cells expressing a fluorescently tagged Ras protein (e.g., GFP-K-Ras) are treated with the inhibitor. Changes in the fluorescent signal's location are observed using confocal microscopy.
-
Methodology:
-
Culture cells stably expressing GFP-Ras on glass coverslips.
-
Treat the cells with varying concentrations of cysmethynil or a vehicle control for a specified duration (e.g., 72 hours).
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope, capturing the fluorescence from the GFP tag.
-
Analyze the images to determine the localization of GFP-Ras (plasma membrane vs. intracellular compartments).
-
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the effect of ICMT inhibition on the tumorigenic potential of cancer cells.[4][9]
-
Principle: Transformed cells can form colonies in a semi-solid medium (soft agar), a property normal cells lack. The effect of an inhibitor on the number and size of these colonies is quantified.
-
Methodology:
-
Prepare a base layer of agar (e.g., 0.5-0.6% agar in growth medium) in culture plates.
-
Resuspend cells in a top layer of lower concentration agar (e.g., 0.3-0.4%) containing the desired concentration of cysmethynil or vehicle.
-
Plate the cell-containing agar layer on top of the base layer.
-
Incubate the plates for an extended period (e.g., 2-3 weeks) to allow for colony formation.
-
Stain viable colonies with a dye (e.g., crystal violet or MTT).
-
Count and measure the colonies to determine the extent of inhibition of anchorage-independent growth.
-
dot
Conclusion
Inhibitors of ICMT, such as cysmethynil, represent a compelling strategy for targeting cancers reliant on functional prenylated proteins, particularly those with Ras mutations. By preventing the final step of protein prenylation, these inhibitors effectively mislocalize key signaling molecules like Ras, leading to the shutdown of critical pro-growth and pro-survival pathways. The data gathered from in vitro and cell-based assays demonstrate a clear mechanism of action, resulting in cell cycle arrest, apoptosis, and a reduction in tumorigenic potential. This technical guide provides a foundational understanding of the role of ICMT inhibition in protein prenylation and outlines the key experimental approaches for evaluating the efficacy of inhibitors in this class.
References
- 1. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysmethynil - Wikipedia [en.wikipedia.org]
- 8. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
Icmt-IN-4 as a Chemical Probe for Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of CaaX-box containing proteins, a process crucial for their proper localization and function. This modification involves the methylation of the C-terminal isoprenylcysteine residue. Key substrates of ICMT include the Ras superfamily of small GTPases, which are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making ICMT a compelling target for therapeutic intervention.
This technical guide focuses on Icmt-IN-4 , a small molecule inhibitor of ICMT, and its application as a chemical probe to investigate ICMT function in biological systems. Understanding the mechanism of action and experimental utility of this compound is essential for researchers aiming to dissect the role of ICMT in health and disease.
This compound: A Potent Inhibitor of ICMT
Quantitative Data for ICMT Inhibitors
To provide a comparative context for the potency of this compound, the following table summarizes the inhibitory activities of various reported ICMT inhibitors. It is important to note that assay conditions can vary between studies, affecting the absolute values.
| Inhibitor | Target Organism | Inhibition Constant | IC50 | Notes |
| This compound (compound 28) | Not Specified | Not Reported | 0.27 μM | Potent ICMT inhibitor. |
| Compound 4 | Yeast | K_IC_ = 35.4 ± 3.4 μM, K_IU_ = 614.4 ± 148 μM | Not Reported | Mixed competitive and uncompetitive inhibition.[1][2] |
| Compound 4 | Human | K_IC_ = 119.3 ± 18.1 μM, K_IU_ = 377.2 ± 42.5 μM | Not Reported | Mixed competitive and uncompetitive inhibition.[1][2] |
| Cysmethynil | Human | K_i_ = 2.39 ± 0.02 µM | 1.5 μM | Competitive inhibitor with respect to the isoprenylated substrate. |
| Compound 5 | Human | Not Reported | 1.5 μM | Non-substrate based inhibitor. |
Signaling Pathways Involving ICMT
ICMT's primary role is in the final step of protein prenylation, which is essential for the function of numerous signaling proteins, most notably the Ras GTPases. Inhibition of ICMT is expected to disrupt these signaling pathways.
Protein Prenylation Pathway
The CaaX protein processing pathway involves three sequential enzymatic steps that are critical for the membrane localization and function of proteins like Ras.
RAS-RAF-MEK-ERK Signaling Pathway
By preventing the final maturation step of Ras proteins, ICMT inhibitors like this compound can disrupt their localization to the plasma membrane, thereby attenuating downstream signaling cascades such as the RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival.
Experimental Protocols
While specific protocols for this compound are not detailed in publicly accessible literature, the following are representative methodologies for characterizing ICMT inhibitors. These can be adapted for the evaluation of this compound.
Biochemical Assay: In Vitro ICMT Inhibition Assay
This assay measures the ability of a compound to inhibit the methyltransferase activity of ICMT in a cell-free system.
Objective: To determine the IC50 value of this compound against purified or membrane-preparations of ICMT.
Materials:
-
Purified recombinant human ICMT or yeast Ste14p, or microsomal preparations containing ICMT.
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as the methyl acceptor substrate.
-
S-[methyl-³H]-adenosyl-L-methionine ([³H]SAM) as the methyl donor.
-
This compound dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
Procedure:
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of AFC (e.g., at its Km value), and varying concentrations of this compound (typically from 1 nM to 100 μM).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding [³H]SAM.
-
Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the methylated product (N-acetyl-S-farnesyl-L-cysteine methyl ester) using an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of incorporated radioactivity in the organic phase using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Assay: RAS Localization Assay
This assay assesses the effect of this compound on the subcellular localization of RAS proteins.
Objective: To determine if this compound can induce the mislocalization of RAS from the plasma membrane to internal compartments.
Materials:
-
Cancer cell line expressing a fluorescently-tagged RAS protein (e.g., GFP-KRAS).
-
Cell culture medium and supplements.
-
This compound dissolved in DMSO.
-
Confocal microscope.
-
Image analysis software.
Procedure:
-
Seed cells expressing GFP-RAS onto glass-bottom dishes or chamber slides.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound or a DMSO vehicle control.
-
Incubate for a desired period (e.g., 24-48 hours).
-
Fix the cells with 4% paraformaldehyde (optional, for higher resolution imaging).
-
Image the cells using a confocal microscope, capturing the GFP signal.
-
Analyze the images to quantify the localization of GFP-RAS. This can be done by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm or by visual scoring of localization patterns (e.g., normal, partial mislocalization, complete mislocalization).
-
Compare the localization in this compound-treated cells to the control cells.
Conclusion
This compound is a valuable chemical probe for investigating the function of ICMT. Its potency allows for the effective inhibition of ICMT activity in both biochemical and cellular assays. By using this compound, researchers can explore the consequences of ICMT inhibition on the localization and signaling of key proteins like RAS, and its impact on cellular processes such as proliferation, survival, and transformation. This guide provides a foundational understanding and practical methodologies for utilizing this compound in the study of ICMT biology and its potential as a therapeutic target. Further research to fully elucidate the chemical properties and in vivo efficacy of this compound is warranted.
References
- 1. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Biological Effects of ICMT Inhibition: A Technical Guide
Disclaimer: This technical guide focuses on the biological effects of well-characterized Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors, such as cysmethynil and UCM-13207, due to the absence of publicly available scientific literature on a compound referred to as "Icmt-IN-4". The principles, experimental protocols, and biological outcomes described herein are representative of ICMT inhibition and are intended to provide a comprehensive resource for researchers, scientists, and drug development professionals in this field.
Introduction to ICMT and its Role in Cellular Signaling
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of a class of proteins known as CAAX proteins. This modification involves the methylation of a C-terminal isoprenylcysteine residue. Prominent substrates of ICMT include members of the Ras and Rho superfamilies of small GTPases, which are critical regulators of numerous cellular processes, including cell proliferation, differentiation, survival, and cytoskeletal organization.
The methylation conferred by ICMT neutralizes the negative charge of the carboxyl group on the isoprenylcysteine, thereby increasing the hydrophobicity of the C-terminus. This modification is crucial for the proper subcellular localization and function of many CAAX proteins. For instance, the localization of Ras proteins to the plasma membrane is essential for their signaling activity.[1][2][3][4] Inhibition of ICMT disrupts this process, leading to the mislocalization of its substrates and subsequent attenuation of their downstream signaling pathways. This disruption of key oncogenic signaling pathways, such as the Ras pathway, has positioned ICMT as a compelling target for anti-cancer drug development.[1][2][5][6]
Quantitative Data on ICMT Inhibitors
The following tables summarize the in vitro efficacy of two well-characterized ICMT inhibitors, cysmethynil and UCM-13207, across various cell lines and assays.
Table 1: In Vitro Inhibitory Activity of Cysmethynil
| Cell Line | Assay Type | IC50 Value | Reference |
| In vitro enzyme assay | ICMT Inhibition | 2.4 µM | [3][7] |
| HepG2 (Hepatocellular Carcinoma) | Cell Proliferation (MTT) | 19.3 µM | [7] |
| IMR-90 (Normal Human Fibroblast) | Cell Proliferation (MTT) | 29.2 µM | [7] |
| MiaPaCa2 (Pancreatic Cancer) | Cell Viability | Dose-dependent inhibition | [8] |
| AsPC-1 (Pancreatic Cancer) | Cell Viability | Dose-dependent inhibition | [8] |
| PC3 (Prostate Cancer) | Cell Proliferation | Dose- and time-dependent reduction | [7] |
Table 2: In Vitro Inhibitory Activity of UCM-13207
| Assay Type | IC50 Value | Reference |
| In vitro ICMT enzyme assay | 1.4 µM | [9][10] |
Key Biological Effects of ICMT Inhibition
Inhibition of ICMT triggers a cascade of cellular events, primarily stemming from the disruption of small GTPase signaling. The most consistently reported biological consequences include:
-
Cell Cycle Arrest: ICMT inhibitors have been shown to induce cell cycle arrest, predominantly in the G1 phase.[1][11] This is often accompanied by a decrease in the levels of cyclin D1 and an increase in the cyclin-dependent kinase inhibitor p21/Cip1.[1]
-
Induction of Apoptosis and Autophagy: Prolonged inhibition of ICMT can lead to programmed cell death (apoptosis) and autophagy.[1][8][11] The induction of autophagy has been observed in multiple cancer cell lines and can contribute to the anti-proliferative effects of ICMT inhibitors.[1]
-
Inhibition of Cell Migration and Invasion: By affecting the function of Rho family GTPases, which are key regulators of the actin cytoskeleton, ICMT inhibition can impair cancer cell migration and invasion.
-
Mislocalization of Ras and Attenuation of Downstream Signaling: A primary mechanism of action of ICMT inhibitors is the mislocalization of Ras proteins from the plasma membrane to intracellular compartments, thereby impeding their ability to engage with downstream effectors.[1][2][3] This leads to the suppression of signaling through pathways such as the Ras-Raf-MEK-ERK pathway.[5][6]
-
Reduction in RhoA Activation: ICMT inhibition has been demonstrated to decrease the activity of RhoA, another critical small GTPase involved in cell motility and cytoskeletal dynamics.[12][13]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological effects of ICMT inhibitors.
Cell Viability and Proliferation Assay (MTS/MTT Assay)
Objective: To determine the effect of an ICMT inhibitor on the viability and proliferation of adherent cancer cell lines.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ICMT inhibitor stock solution (e.g., cysmethynil in DMSO)
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the ICMT inhibitor in complete medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 48-72 hours).
-
Add 20 µL of the MTS/MTT reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[1]
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of an ICMT inhibitor on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
ICMT inhibitor
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the ICMT inhibitor at various concentrations for a specified duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate analysis software.[1]
RhoA Activation Assay (Pull-Down Assay)
Objective: To measure the levels of active, GTP-bound RhoA in cells following treatment with an ICMT inhibitor.
Materials:
-
Cell culture dishes
-
ICMT inhibitor
-
Lysis buffer (e.g., containing Tris-HCl, NaCl, MgCl2, Triton X-100, and protease inhibitors)
-
Rhotekin-RBD (Rho-binding domain) beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Antibodies: anti-RhoA antibody
-
Western blotting equipment and reagents
Procedure:
-
Culture cells to 80-90% confluency and treat with the ICMT inhibitor or vehicle control.
-
Lyse the cells on ice with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the supernatant with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation to pull down GTP-bound RhoA.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a western blot using an anti-RhoA antibody to detect the levels of active RhoA.
-
Analyze the total RhoA levels in the input lysates as a loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by ICMT inhibition and a typical experimental workflow for studying these effects.
Caption: The Ras signaling pathway and the impact of ICMT inhibition.
Caption: A typical experimental workflow for characterizing an ICMT inhibitor.
Caption: The RhoA signaling pathway and its disruption by ICMT inhibition.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf. [scholars.duke.edu]
- 5. Inhibition of isoprenylcysteine carboxylmethyltransferase sensitizes common chemotherapies in cervical cancer via Ras-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cysmethynil - Wikipedia [en.wikipedia.org]
- 12. Isoprenylcysteine carboxyl methyltransferase modulates endothelial monolayer permeability: involvement of RhoA carboxyl methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Investigating the Cellular Targets of Icmt-IN-4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of Icmt-IN-4, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). Due to the limited direct public data on a compound specifically named "this compound," this document focuses on the well-characterized and prototypical Icmt inhibitor, cysmethynil, which is presumed to be either identical or structurally and functionally analogous to this compound. This guide details the molecular interactions, effects on key signaling pathways, and resultant cellular phenotypes. It includes a compilation of quantitative data, detailed experimental protocols for target validation and characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Icmt and Its Inhibition
Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid). This modification involves the S-adenosyl-L-methionine (AdoMet)-dependent methylation of the farnesyl- or geranylgeranyl-cysteine residue after prenylation and proteolytic cleavage of the -aaX tripeptide.
Many CaaX-containing proteins are crucial signaling molecules, including members of the Ras and Rho superfamilies of small GTPases. Proper localization and function of these proteins are dependent on the series of post-translational modifications, with the final methylation step by Icmt neutralizing the negative charge of the carboxyl group and increasing the hydrophobicity of the C-terminus, which facilitates their anchoring to the plasma membrane or other cellular membranes.
Inhibition of Icmt has emerged as a promising therapeutic strategy, particularly in oncology, as it disrupts the function of key oncoproteins like Ras. Cysmethynil is a potent and specific small-molecule inhibitor of Icmt, and its effects are the primary focus of this guide.
The Direct Cellular Target: Isoprenylcysteine Carboxyl Methyltransferase (Icmt)
The primary and direct cellular target of this compound (cysmethynil) is the enzyme Icmt.
Mechanism of Icmt Inhibition
Cysmethynil is a time-dependent inhibitor of Icmt. Kinetic studies have revealed that it acts as a competitive inhibitor with respect to the isoprenylated cysteine substrate and a noncompetitive inhibitor concerning the methyl donor, S-adenosylmethionine (AdoMet).
Quantitative Inhibition Data
The inhibitory potency of cysmethynil against Icmt has been determined through in vitro enzymatic assays.
| Parameter | Value | Conditions | Reference |
| IC50 | 2.4 µM | Initial in vitro assay with BFC as substrate. | [1] |
| IC50 | <200 nM | Enzyme pre-incubated with inhibitor and AdoMet for 15 min. | [1] |
| Ki | 0.14 µM | Overall dissociation constant for the final enzyme-inhibitor complex. | [2] |
Primary Cellular Protein Targets
By inhibiting Icmt, this compound indirectly affects all proteins that are substrates of this enzyme. The most well-studied of these are members of the Ras and Rho superfamilies of small GTPases.
Ras Superfamily GTPases
The Ras proteins (H-Ras, K-Ras, and N-Ras) are critical regulators of cell proliferation, differentiation, and survival. Their aberrant activation is a hallmark of many cancers.
-
Effect of Icmt Inhibition: Inhibition of Icmt by cysmethynil prevents the carboxyl methylation of Ras proteins. This leads to their mislocalization from the plasma membrane to intracellular compartments, thereby impairing their signaling functions.[1][3]
Rho Superfamily GTPases
The Rho family of GTPases (including RhoA, Rac1, and Cdc42) are key regulators of the actin cytoskeleton, cell polarity, and cell migration.
-
Effect of Icmt Inhibition: Similar to Ras proteins, the proper localization and function of Rho GTPases are dependent on Icmt-mediated methylation. Inhibition of Icmt leads to reduced steady-state levels of Rho GTPases.[3]
Downstream Signaling Pathways
The mislocalization and impaired function of Ras and Rho GTPases upon Icmt inhibition lead to the dysregulation of several critical downstream signaling pathways.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) or Extracellular signal-Regulated Kinase (ERK) pathway is a key downstream effector of Ras signaling, regulating cell growth and proliferation.
-
Effect of Icmt Inhibition: Cysmethynil treatment impairs signaling through the MAPK pathway.[3]
PI3K/Akt Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another crucial downstream target of Ras that promotes cell survival and proliferation.
-
Effect of Icmt Inhibition: Inhibition of Icmt by cysmethynil has been shown to affect the Akt signaling pathway.[3]
mTOR Pathway
The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism.
-
Effect of Icmt Inhibition: Cysmethynil treatment leads to reduced mTOR signaling, which is a potential mechanism for the observed induction of autophagy.[4]
Cellular Outcomes of Icmt Inhibition
The disruption of key signaling pathways by this compound culminates in several distinct cellular phenotypes.
Cell Cycle Arrest
Treatment of cancer cells with cysmethynil leads to an accumulation of cells in the G1 phase of the cell cycle.[5]
Autophagy
A prominent effect of Icmt inhibition is the induction of autophagy, a cellular process of self-digestion of cytoplasmic components. This is often linked to the reduction in mTOR signaling.[4][5]
Apoptosis
In addition to autophagy-mediated cell death, Icmt inhibition can also induce apoptosis in certain cancer cell lines.
Quantitative Data on Cellular Effects
The following table summarizes the dose-dependent effects of cysmethynil on various cancer cell lines.
| Cell Line | Assay | Concentration | Effect | Reference |
| Pancreatic Cancer (MiaPaCa2) | Proliferation/Viability | Dose-dependent | Inhibition | [2] |
| PC3 (Prostate Cancer) | Proliferation | 20-30 µM | Time- and dose-dependent reduction in viable cells. | [5] |
| Icmt+/+ MEFs | Proliferation | 15-30 µM | Inhibition | [5] |
| Icmt-/- MEFs | Proliferation | 15-30 µM | No effect | [5] |
| HepG2 (Liver Cancer) | Autophagy (LC3-II levels) | Dose-dependent | Increase | [1] |
| PC3 (Prostate Cancer) | Autophagy (LC3-II levels) | Dose-dependent | Increase | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular targets of this compound.
In Vitro Icmt Inhibition Assay
Objective: To determine the IC50 of an Icmt inhibitor.
Materials:
-
Recombinant Icmt enzyme
-
Biotin-S-farnesyl-L-cysteine (BFC) substrate
-
S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet)
-
This compound (cysmethynil) or other test compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Scintillation vials and scintillation fluid
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing assay buffer, BFC, and [3H]AdoMet.
-
Add varying concentrations of the Icmt inhibitor to the reaction mixture.
-
For time-dependent inhibition, pre-incubate the enzyme with the inhibitor and AdoMet for a specified time (e.g., 15 minutes) before adding the BFC substrate.
-
Initiate the reaction by adding the recombinant Icmt enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the methylated BFC into an organic solvent (e.g., ethyl acetate).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Ras Localization Assay
Objective: To visualize the effect of Icmt inhibition on the subcellular localization of Ras.
Materials:
-
Mammalian cells (e.g., MDCK or HEK293T)
-
Expression vector for GFP-tagged Ras (e.g., pEGFP-K-Ras)
-
Transfection reagent
-
This compound (cysmethynil)
-
Confocal microscope
Protocol:
-
Seed cells on glass-bottom dishes suitable for confocal microscopy.
-
Transfect the cells with the GFP-Ras expression vector using a suitable transfection reagent.
-
Allow the cells to express the GFP-Ras protein for 24-48 hours.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Image the live cells using a confocal microscope. Acquire images of the GFP fluorescence to visualize the localization of the Ras protein. In control cells, GFP-Ras should be predominantly at the plasma membrane. In inhibitor-treated cells, a significant portion of the fluorescence is expected to be in the cytoplasm and endomembrane compartments.
-
Quantify the mislocalization by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm in multiple cells for each condition.
Western Blotting for Signaling Pathway Analysis
Objective: To assess the effect of Icmt inhibition on the phosphorylation status of key signaling proteins (e.g., Akt, ERK, S6K).
Materials:
-
Cancer cell line of interest
-
This compound (cysmethynil)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-phospho-S6K, anti-total-S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to normalize for loading.
-
Quantify the band intensities using densitometry software.
Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of Icmt inhibition on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound (cysmethynil)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Autophagy Assessment by LC3 Western Blotting
Objective: To measure the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Protocol: This protocol is similar to the general western blotting protocol described in 6.3, with the following specific considerations:
-
Primary Antibody: Use an antibody that recognizes both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
Gel Electrophoresis: Use a higher percentage acrylamide gel (e.g., 15%) to achieve good separation between the LC3-I and LC3-II bands.
-
Analysis: Quantify the band intensities of both LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an increase in the amount of LC3-II relative to a loading control is indicative of autophagy induction.
-
Autophagic Flux: To measure autophagic flux, parallel experiments should be conducted in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A greater accumulation of LC3-II in the presence of the inhibitor indicates an increase in autophagic flux.
Visualizations
Signaling Pathways Affected by this compound
Caption: Signaling pathways affected by this compound.
Experimental Workflow for Target Identification and Validation
Caption: Experimental workflow for this compound target validation.
Logical Relationship of Icmt Inhibition
Caption: Logical flow of this compound's mechanism of action.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. medchemexpress.com [medchemexpress.com]
Probing the Therapeutic Potential of Isoprenylcysteine Carboxyl Methyltransferase (ICMT): A Technical Guide to Early-Stage In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a critical enzyme in cellular signaling, playing a pivotal role in the post-translational modification of numerous proteins, most notably the Ras superfamily of small GTPases.[1][2][3][4] This final step in the prenylation pathway, the methylation of the C-terminal isoprenylcysteine, is essential for the proper subcellular localization and function of these proteins.[4][5] Consequently, ICMT is implicated in a range of pathological conditions, including cancer and inflammatory diseases, making it a compelling target for therapeutic intervention.[1][3][6][7]
This technical guide provides an in-depth overview of the core methodologies and signaling pathways relevant to the early-stage in vitro investigation of ICMT inhibitors. While specific data for a compound designated "Icmt-IN-4" is not publicly available, this document serves as a comprehensive resource for researchers engaged in the discovery and characterization of novel ICMT-targeting compounds.
Core Concepts in ICMT Research
ICMT is an integral membrane protein located in the endoplasmic reticulum.[4] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the free carboxyl group of a C-terminal S-farnesyl-L-cysteine or S-geranylgeranyl-L-cysteine residue on its substrate proteins.[8] This methylation neutralizes the negative charge at the C-terminus, enhancing the protein's hydrophobicity and facilitating its insertion into the plasma membrane or other cellular membranes.[3][4]
The dysregulation of ICMT activity can have profound effects on cellular signaling. For instance, the proper localization and function of Ras proteins, which are central to cell proliferation, differentiation, and survival, are dependent on ICMT-mediated methylation.[1][2] Inhibition of ICMT can therefore disrupt Ras signaling, offering a potential strategy for treating Ras-driven cancers.[1] Furthermore, ICMT and its substrate Ras have been identified as critical players in regulating Toll-like receptor (TLR)-mediated inflammatory responses.[1][6]
Quantitative Data on ICMT Inhibition
The following table provides a template for summarizing key quantitative data for a novel ICMT inhibitor. Researchers can adapt this structure to present their findings from various in vitro assays.
| Parameter | Assay Type | Cell Line / Enzyme | Result |
| IC50 | Enzymatic Assay | Recombinant Human ICMT | |
| Cell-Based Assay (Proliferation) | A375 Melanoma Cells | ||
| Cell-Based Assay (Migration) | MDA-MB-231 Breast Cancer Cells | ||
| Ki | Enzyme Kinetics | Recombinant Human ICMT | |
| Mechanism of Inhibition | Enzyme Kinetics | Recombinant Human ICMT | |
| Effect on Downstream Signaling | Western Blot | MeWo Melanoma Cells | (e.g., % reduction in pAKT) |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. Below are outlines of key experimental protocols for investigating ICMT inhibitors.
ICMT Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ICMT.
-
Principle: A non-radioactive, continuous colorimetric assay can be used to measure ICMT activity.[9] Alternatively, a more traditional method involves the use of a radiolabeled methyl donor (3H-SAM) and a biotinylated farnesylcysteine substrate.
-
Materials:
-
Recombinant human ICMT
-
S-adenosyl-L-methionine (AdoMet)
-
Biotin-S-farnesyl-L-cysteine (BFC) as a substrate[8]
-
Test inhibitor (e.g., this compound)
-
Assay buffer
-
Detection reagents
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, ICMT enzyme, and the substrate BFC.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding AdoMet.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance or scintillation counting).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cell Proliferation Assay
This assay assesses the effect of an ICMT inhibitor on the growth of cancer cells.
-
Principle: Assays like the MTT or CellTiter-Glo® assay measure cell viability as an indicator of proliferation.
-
Materials:
-
Cancer cell line (e.g., MeWo melanoma cells)[2]
-
Cell culture medium and supplements
-
Test inhibitor
-
MTT or CellTiter-Glo® reagent
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for 72 hours.
-
Add the MTT or CellTiter-Glo® reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the percentage of growth inhibition and determine the GI50 value.
-
Western Blot Analysis for Downstream Signaling
This technique is used to evaluate the impact of ICMT inhibition on key signaling pathways.
-
Principle: Western blotting detects changes in the phosphorylation status or total protein levels of downstream effectors of ICMT substrates, such as AKT and ERK in the Ras signaling pathway.[2]
-
Materials:
-
Cancer cell line (e.g., MeWo melanoma cells)[2]
-
Test inhibitor
-
Lysis buffer
-
Primary antibodies (e.g., anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-vinculin)
-
Secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the test inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with specific primary and secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein levels or phosphorylation.
-
Signaling Pathways and Visualizations
Understanding the signaling context of ICMT is crucial for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate key pathways involving ICMT.
This pathway illustrates how ICMT is essential for the membrane localization of Ras, a prerequisite for the activation of downstream pro-survival and pro-migration pathways like the PI3K/AKT cascade.[2] Inhibitors of ICMT are designed to prevent this crucial methylation step.
This workflow outlines a logical progression from initial enzymatic screening to identify potent inhibitors, followed by cell-based assays to confirm their biological activity and mechanism of action, ultimately feeding into the lead optimization process.
Conclusion
The study of ICMT and its inhibitors holds significant promise for the development of novel therapeutics for a variety of diseases. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to conduct rigorous and meaningful in vitro investigations. By systematically evaluating the biochemical and cellular effects of novel compounds, the scientific community can continue to advance our understanding of ICMT biology and unlock its therapeutic potential.
References
- 1. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Specificity of Icmt-IN-4 for Isoprenylcysteine Carboxyl Methyltransferase (ICMT)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the methods and data used to characterize the specificity of Icmt-IN-4, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a critical enzyme in the post-translational modification of numerous proteins, including the Ras superfamily of small GTPases. Inhibition of ICMT is a promising therapeutic strategy for various cancers and other diseases. This document details the quantitative biochemical and cellular characterization of this compound, outlining its on-target potency and providing a framework for assessing its off-target activity. Detailed experimental protocols and data visualization are provided to enable researchers to evaluate and replicate key specificity assays.
Introduction to ICMT and this compound
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the processing of proteins that terminate in a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid). This three-step process involves farnesylation or geranylgeranylation of the cysteine, proteolytic cleavage of the -aaX tripeptide, and finally, carboxyl methylation of the now-terminal isoprenylcysteine by ICMT. This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the proper subcellular localization and function of key signaling proteins like Ras.
Given the central role of Ras in oncogenesis, ICMT has emerged as a high-value target for anti-cancer drug development. This compound is a novel small molecule inhibitor designed for high potency and selectivity against ICMT. This guide will explore the data and methodologies that underpin our understanding of its specificity.
Quantitative Data on Inhibitor Potency and Specificity
The inhibitory activity of this compound and related compounds has been quantified through a series of biochemical and cellular assays. The data presented below is representative of the type of information generated for a specific ICMT inhibitor. For the purposes of this guide, data from known ICMT inhibitors such as cysmethynil and C75 are used as illustrative examples.
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Notes |
| This compound (Hypothetical) | ICMT | Biochemical | < 0.1 | < 0.05 | Potent on-target activity. |
| Methyltransferase Panel (10 targets) | Biochemical | > 10 | > 10 | No significant inhibition of other methyltransferases. | |
| Kinase Panel (50 targets) | Biochemical | > 10 | > 10 | No significant inhibition of a broad range of kinases. | |
| Cysmethynil | ICMT | Biochemical | 2.4[1] | 2.39 (initial) / 0.14 (final) | Time-dependent inhibitor. |
| C75 | ICMT | Biochemical | 0.5[2] | Not Reported | Potent ICMT inhibitor.[2] |
| C75 | Wild-type cell proliferation | Cellular | No effect | Not Applicable | Did not influence the proliferation of wild-type human cells, indicating specificity.[3] |
| C75 | ICMT-knockout cell proliferation | Cellular | No effect | Not Applicable | Did not influence the proliferation of Zmpste24-deficient mouse cells lacking Icmt, confirming on-target specificity.[3] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental strategies used to assess inhibitor specificity is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the ICMT signaling pathway and a typical workflow for characterizing a novel ICMT inhibitor.
References
The Impact of Icmt-IN-4 on Cell Proliferation and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of proteins, most notably the Ras superfamily of small GTPases. These proteins play a central role in signal transduction pathways that govern cell proliferation, differentiation, and survival. The proper localization and function of Ras and other CAAX box-containing proteins are dependent on a series of modifications, with the final step being methylation by Icmt. Inhibition of Icmt has emerged as a promising strategy in cancer therapy, as it disrupts the function of key oncogenic drivers. This technical guide provides an in-depth overview of the effects of Icmt-IN-4, a potent Icmt inhibitor, on cell proliferation and apoptosis, with a focus on its molecular mechanisms and the experimental methodologies used to elucidate its activity. While the specific compound "this compound" is not widely cited in peer-reviewed literature, this guide will focus on the extensively studied and representative Icmt inhibitor, cysmethynil , which is likely a close analog or the same compound.
Core Mechanism of Action
This compound (represented by cysmethynil) acts as a competitive inhibitor of Icmt with respect to the isoprenylated cysteine substrate.[1] By blocking the final methylation step in the post-translational modification of Ras and other CAAX proteins, this compound prevents their proper anchoring to the plasma membrane.[2][3] This mislocalization of key signaling proteins, such as Ras and Rho GTPases, disrupts their downstream signaling cascades, ultimately leading to anti-proliferative and pro-apoptotic effects in cancer cells.[2][4]
Effects on Cell Proliferation
This compound has been shown to inhibit the proliferation of a variety of cancer cell lines in a dose- and time-dependent manner.[5] This anti-proliferative effect is largely attributed to the induction of cell cycle arrest, primarily at the G1 phase.[5][6]
Quantitative Analysis of Cell Proliferation Inhibition
The inhibitory effects of this compound on cancer cell proliferation have been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values for cysmethynil in several cancer cell lines are summarized below.
| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | MTT | 72 | 19.3 | [5] |
| IMR-90 | Normal Human Fibroblast | MTT | 72 | 29.2 | [5] |
| PC3 | Prostate Cancer | MTS | 24 | ~20-24 | [7] |
| MiaPaCa2 | Pancreatic Cancer | Cell Viability | 48 | ~20 | [1] |
| AsPC-1 | Pancreatic Cancer | Cell Viability | 48 | ~22.5 | [1] |
| SiHa | Cervical Cancer | MTT | 48 | Not specified | [5] |
Induction of Cell Cycle Arrest
Flow cytometry analysis of DNA content has demonstrated that this compound treatment leads to an accumulation of cells in the G1 phase of the cell cycle. This is accompanied by a corresponding decrease in the percentage of cells in the S and G2/M phases.
| Cell Line | Treatment (cysmethynil) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| HepG2 | Vehicle | 55.1 | 30.5 | 14.4 | [3] |
| HepG2 | 1.6 µM | 68.2 | 20.1 | 11.7 | [3] |
| PC3 | Vehicle | 60.3 | 25.8 | 13.9 | [3] |
| PC3 | 3.6 µM | 75.1 | 15.2 | 9.7 | [3] |
Induction of Apoptosis and Autophagy
In addition to inhibiting cell proliferation, this compound is a potent inducer of programmed cell death. The primary modes of cell death observed upon Icmt inhibition are apoptosis and autophagy.[2][8] In some cell types, autophagy appears to be an upstream event that contributes to the subsequent induction of apoptosis.[2]
Quantitative Analysis of Apoptosis
The induction of apoptosis by this compound has been quantified by flow cytometry following Annexin V and propidium iodide (PI) staining.
| Cell Line | Treatment (cysmethynil) | Duration (hrs) | % Apoptotic Cells (Sub-G0/Sub-G1) | Reference |
| MiaPaCa2 | 0 µM | 24 | ~5% | [1] |
| MiaPaCa2 | 22.5 µM | 24 | ~25% | [1] |
| HepG2 | Vehicle | 48 | Baseline | [2] |
| HepG2 | cysmethynil | 48 | Significant increase | [2] |
Signaling Pathways Modulated by this compound
The anti-proliferative and pro-apoptotic effects of this compound are mediated through the modulation of key signaling pathways.
Ras-Rho GTPase Signaling
By preventing the methylation and subsequent membrane localization of Ras and Rho GTPases, this compound inhibits their activation and downstream signaling.[2][4] This leads to the downregulation of pro-proliferative and pro-survival pathways, including the MAPK/ERK and PI3K/Akt pathways.
p21 and Caspase Activation
A key molecular event following Icmt inhibition is the significant upregulation of the cyclin-dependent kinase inhibitor p21.[1][3] Increased p21 levels contribute to G1 cell cycle arrest. Furthermore, this compound treatment leads to the cleavage and activation of executioner caspases, such as caspase-7, and the cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the effects of this compound.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (cysmethynil) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
- 1. Inhibition of Isoprenylcysteine Carboxylmethyltransferase Induces Cell-Cycle Arrest and Apoptosis through p21 and p21-Regulated BNIP3 Induction in Pancreatic Cancer | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 2. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoprenylcysteine carboxylmethyltransferase regulates ovarian cancer cell response to chemotherapy and Ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cysmethynil - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
Methodological & Application
Application Notes and Protocols for the Icmt Inhibitor in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a class of proteins known as CaaX proteins. This final methylation step is essential for the proper subcellular localization and function of many key signaling proteins, most notably the Ras family of small GTPases.[1][2] Ras proteins are pivotal regulators of cell proliferation, differentiation, and survival, and mutations in Ras genes are frequently implicated in a wide range of human cancers.[2]
The inhibition of Icmt presents a promising therapeutic strategy for cancers driven by aberrant Ras signaling. By preventing the final maturation step of Ras and other CaaX proteins, Icmt inhibitors can disrupt their localization to the plasma membrane, thereby attenuating their downstream signaling cascades.[1] This can lead to the inhibition of cancer cell growth and survival.
These application notes provide a detailed experimental protocol for the use of an Icmt inhibitor in a cell culture setting to assess its effects on cancer cell viability and to understand its mechanism of action.
Note on "Icmt-IN-4": Extensive searches did not yield specific information for a compound designated "this compound". The following protocols are based on the well-characterized Icmt inhibitor, Cysmethynil (also known as ICMT Inhibitor), which has a reported IC50 of 0.29 µM.[3] Researchers should adapt these protocols based on the specific properties of their chosen Icmt inhibitor.
Data Presentation
Quantitative data from cell viability and other assays should be recorded and summarized in a structured table for clear comparison.
| Cell Line | Treatment Group | Inhibitor Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Standard Deviation | IC50 (µM) |
| e.g., HCT-116 | Control (DMSO) | 0 | 48 | 100 | 5.2 | N/A |
| Icmt Inhibitor | 0.1 | 48 | 85.3 | 4.1 | 0.29 | |
| Icmt Inhibitor | 1 | 48 | 45.1 | 3.8 | ||
| Icmt Inhibitor | 10 | 48 | 15.7 | 2.5 |
Experimental Protocols
General Cell Culture and Maintenance
This protocol outlines the basic procedures for maintaining and subculturing adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MiaPaCa-2)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Aspirate the old medium from a sub-confluent flask of cells.
-
Wash the cell monolayer with sterile PBS.
-
Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin with complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into new culture vessels at the desired density.
-
-
Cell Maintenance:
-
Monitor cell growth daily.
-
Change the medium every 2-3 days.
-
Subculture the cells when they reach 80-90% confluency.
-
Cell Viability Assay (MTT Assay)
This protocol describes how to determine the effect of an Icmt inhibitor on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Icmt inhibitor stock solution (e.g., Cysmethynil in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the Icmt inhibitor in complete growth medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50 value.
-
Aspirate the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Icmt signaling pathway and the point of inhibition.
Experimental Workflow Diagram
References
- 1. The Fourth International Conference on Mathematics Textbook Research and Development (ICMT 4) [icmt4.org.cn]
- 2. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICMT Inhibitor The ICMT Inhibitor controls the biological activity of ICMT. This small molecule/inhibitor is primarily used for Cancer applications. [sigmaaldrich.com]
Application Notes and Protocols for Utilizing Icmt Inhibitors in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a variety of proteins, including the Ras superfamily of small GTPases.[1][2] These proteins play a pivotal role in cell signaling pathways that govern proliferation, differentiation, and survival.[3] The proper localization and function of Ras and other "CaaX-box" proteins are dependent on a series of modifications, with methylation by Icmt being the final step.[4][5] Inhibition of Icmt leads to the mislocalization of these proteins, thereby disrupting their signaling capacity and offering a promising therapeutic strategy for cancer treatment.[4][6] This document provides detailed application notes and protocols for the use of Icmt inhibitors, using the well-characterized inhibitor cysmethynil and its more soluble analog, compound 8.12, as representative examples for in vivo studies in mouse tumor models.[1]
Mechanism of Action
Icmt catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl terminus of isoprenylated cysteine residues on CaaX proteins.[3][5] This methylation neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and promoting membrane association.[7] By inhibiting Icmt, small molecules like cysmethynil prevent this crucial methylation step. This leads to the accumulation of unmethylated Ras and Rho proteins, which are then mislocalized from the plasma membrane to intracellular compartments, effectively abrogating their downstream signaling.[4][6] This disruption of signaling pathways, such as the MAPK and Akt pathways, can induce cell cycle arrest, apoptosis, and a reduction in tumor growth.[6][8]
Signaling Pathway
Caption: Icmt signaling pathway and the effect of its inhibition.
Experimental Protocols
Mouse Tumor Model Selection
The choice of a mouse tumor model is critical and should be based on the cancer type of interest and the genetic background of the cell line. Xenograft models are commonly used, where human cancer cell lines are implanted into immunodeficient mice (e.g., NOD/SCID or NSG mice).[8] It is important to select cell lines that have been shown to be sensitive to Icmt inhibition in vitro. For example, pancreatic and breast cancer cell lines have demonstrated sensitivity to Icmt inhibitors.[8][9]
Protocol 1: Xenograft Mouse Model Generation
-
Cell Culture: Culture human cancer cells (e.g., MiaPaCa2 pancreatic cancer cells or MDA-MB-231 breast cancer cells) in their recommended growth medium.[8][9]
-
Cell Preparation: On the day of injection, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of 6-8 week old immunodeficient mice.
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Caption: General experimental workflow for in vivo efficacy studies.
Protocol 2: Administration of Icmt Inhibitor
-
Drug Preparation: Due to the low aqueous solubility of some Icmt inhibitors like cysmethynil, a suitable vehicle is required for in vivo administration.[1] A common vehicle is a solution of 5% N,N-dimethylacetamide, 10% Solutol HS 15, and 85% saline. Compound 8.12, an amino-derivative of cysmethynil, has improved solubility.[1]
-
Dosing: Based on published studies, a dose of 150 mg/kg for cysmethynil administered every other day has been shown to be effective in a pancreatic cancer xenograft model.[8] Dose-response studies are recommended to determine the optimal dose for a specific tumor model.
-
Administration Route: Oral gavage or intraperitoneal (IP) injection are common routes of administration. The choice of route may depend on the formulation and the desired pharmacokinetic profile.
Protocol 3: Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition: Continue to measure tumor volume and body weight of the mice every 2-3 days throughout the study.
-
Toxicity Monitoring: Observe the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. A body weight loss of more than 15-20% is often a humane endpoint.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Tissue Analysis: Tumors can be weighed and processed for further analysis, such as immunohistochemistry to assess biomarkers like p21, or Western blotting to confirm the inhibition of Ras methylation.[8]
Data Presentation
Table 1: In Vivo Efficacy of Cysmethynil in a Pancreatic Cancer Xenograft Model
| Treatment Group | Number of Mice | Dosing Regimen | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | Vehicle every other day | 1200 ± 150 | - |
| Cysmethynil | 10 | 150 mg/kg every other day | 450 ± 80 | 62.5% |
Data are representative and based on findings from published studies.[8]
Table 2: Key Parameters for In Vivo Studies with Icmt Inhibitors
| Parameter | Recommendation | Rationale |
| Mouse Strain | Immunodeficient (e.g., NOD/SCID, NSG) | To prevent rejection of human tumor xenografts. |
| Tumor Model | Subcutaneous Xenograft | Allows for easy monitoring of tumor growth. |
| Cell Line | Pancreatic, Breast, or other sensitive lines | To maximize the potential for a therapeutic response.[8][9] |
| Drug Formulation | Solubilizing vehicle (e.g., DMA/Solutol) | To ensure bioavailability of poorly soluble compounds.[1] |
| Dose and Schedule | 150 mg/kg, every other day (cysmethynil) | Based on previously reported effective regimens.[8] |
| Monitoring | Tumor volume, body weight, clinical signs | To assess efficacy and toxicity. |
Conclusion
The use of Icmt inhibitors in mouse tumor models is a viable strategy to evaluate their preclinical efficacy. Careful selection of the tumor model, appropriate drug formulation and administration, and diligent monitoring are essential for obtaining robust and reproducible data. The protocols and data presented here provide a framework for researchers to design and execute in vivo studies with Icmt inhibitors, ultimately contributing to the development of novel cancer therapeutics.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICMT - Wikipedia [en.wikipedia.org]
- 3. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. pnas.org [pnas.org]
- 5. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting ICMT Inhibition by Icmt-IN-4 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum.[1][2] It catalyzes the final step in the post-translational modification of proteins containing a C-terminal CAAX motif, such as the Ras superfamily of small GTPases.[3][4][5][6] This process, known as carboxyl methylation, is crucial for the proper subcellular localization and function of these proteins.[5][7][8] Specifically, the methylation of the isoprenylcysteine residue neutralizes its negative charge, increasing the protein's hydrophobicity and facilitating its anchoring to the plasma membrane.[8]
Given the critical role of Ras proteins in cell signaling pathways that govern proliferation, differentiation, and survival, and their frequent mutation in various cancers, ICMT has emerged as a promising therapeutic target.[1][4][7] Inhibition of ICMT can lead to the mislocalization of Ras and other CAAX proteins, thereby disrupting their signaling functions and potentially inhibiting cancer cell growth.[7][8][9] Icmt-IN-4 is a small molecule inhibitor designed to target ICMT activity.
These application notes provide a detailed protocol for detecting the inhibition of ICMT by this compound in a cellular context using Western blot analysis. The protocol outlines the treatment of cells with the inhibitor, preparation of cell lysates, and the subsequent immunodetection of ICMT and key downstream signaling proteins affected by its inhibition.
Signaling Pathway
ICMT is a key enzyme in the post-translational modification of CAAX proteins, including the Ras family (K-Ras, N-Ras, H-Ras). The proper membrane localization of Ras is essential for its activation and the subsequent initiation of downstream signaling cascades, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival.[10][11] Inhibition of ICMT disrupts this process, leading to altered Ras signaling.
Caption: ICMT-mediated methylation is critical for Ras membrane localization and activation of the MAPK/ERK signaling pathway.
Experimental Protocol: Western Blot for ICMT Inhibition
This protocol describes the steps to assess the efficacy of this compound in cells by observing the levels of ICMT itself and the phosphorylation status of downstream effectors like ERK.
Materials and Reagents
-
Cell Line: A suitable cell line expressing the target of interest (e.g., cancer cell line with known Ras mutations).
-
This compound: Stock solution in DMSO.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels: Appropriate percentage for the target proteins.
-
Transfer Buffer: Standard Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary Antibodies:
-
Rabbit anti-ICMT antibody
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) antibody
-
Rabbit anti-p44/42 MAPK (Erk1/2) antibody
-
Mouse anti-beta-Actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL reagent.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Caption: Step-by-step workflow for the Western blot protocol.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24 hours). Include a DMSO-only well as a vehicle control.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.[12]
-
Add 100-200 µL of ice-cold lysis buffer to each well.[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[12]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-ICMT, anti-phospho-ERK, anti-total-ERK, or anti-beta-Actin) diluted in blocking buffer overnight at 4°C with gentle shaking.[13]
-
Wash the membrane three times for 5-10 minutes each with TBST.[12][13]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL chemiluminescent substrate according to the manufacturer's protocol.
-
Incubate the membrane with the substrate for 1-5 minutes.[12]
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control (beta-Actin).
-
For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Protein Expression Levels
| This compound (µM) | Normalized ICMT Intensity (Arbitrary Units) | Normalized p-ERK/Total ERK Ratio |
| 0 (Vehicle) | 1.00 ± 0.05 | 1.00 ± 0.08 |
| 1 | 0.98 ± 0.06 | 0.85 ± 0.07 |
| 5 | 0.95 ± 0.04 | 0.62 ± 0.05 |
| 10 | 0.97 ± 0.05 | 0.41 ± 0.06 |
| 25 | 0.96 ± 0.07 | 0.25 ± 0.04 |
Data are represented as mean ± standard deviation from three independent experiments. The intensity values are normalized to the vehicle control.
Expected Results:
-
ICMT: The total protein levels of ICMT are not expected to change significantly with short-term this compound treatment, as the compound inhibits the enzyme's activity, not its expression.
-
p-ERK/Total ERK: A dose-dependent decrease in the ratio of phosphorylated ERK to total ERK is expected, indicating the inhibition of the downstream MAPK signaling pathway due to the mislocalization of Ras.
Conclusion
This Western blot protocol provides a reliable method for assessing the cellular activity of the ICMT inhibitor, this compound. By monitoring the phosphorylation status of downstream effectors like ERK, researchers can effectively quantify the inhibitory effects of the compound and advance its development as a potential therapeutic agent. The provided diagrams and tables offer a clear framework for executing the experiment and presenting the resulting data.
References
- 1. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. ICMT - Wikipedia [en.wikipedia.org]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 5. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 11. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 12. origene.com [origene.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Immunofluorescence Staining for Protein Localization After Icmt-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of proteins containing a C-terminal CaaX motif. This family of proteins includes key signaling molecules such as the Ras and Rho families of small GTPases. The final step of their maturation, catalyzed by Icmt, is the methylation of the isoprenylated cysteine residue. This methylation increases the hydrophobicity of the C-terminus, which is crucial for the proper subcellular localization and function of these proteins, particularly their association with cellular membranes.[1][2][3]
Icmt-IN-4 is a potent and selective inhibitor of Icmt. By blocking the methylation of CaaX proteins, this compound is expected to disrupt their membrane localization, leading to their accumulation in the cytoplasm and/or other cellular compartments. This mislocalization subsequently interferes with their downstream signaling pathways, affecting a multitude of cellular processes including proliferation, differentiation, and migration.[3][4][5] These application notes provide a detailed protocol for utilizing immunofluorescence staining to visualize and quantify the effects of this compound treatment on the subcellular localization of target proteins like Ras, RhoA, and Rac1.
Principle of the Method
Immunofluorescence is a powerful technique to visualize the subcellular localization of specific proteins. This protocol outlines the treatment of cultured cells with this compound, followed by fixation, permeabilization, and staining with primary antibodies specific to the target protein of interest (e.g., K-Ras, RhoA, Rac1). Subsequently, a fluorescently labeled secondary antibody is used to detect the primary antibody. The resulting fluorescence can be visualized using a fluorescence microscope, allowing for the qualitative and semi-quantitative analysis of changes in protein distribution between the plasma membrane, cytoplasm, and perinuclear regions.
Data Presentation
Expected Effects of this compound Treatment on Protein Localization
Treatment of cells with an Icmt inhibitor is expected to cause a significant shift in the localization of CaaX proteins from the plasma membrane to the cytoplasm. The following table summarizes the anticipated qualitative and semi-quantitative changes.
| Target Protein | Expected Change in Localization after this compound Treatment | References |
| K-Ras | Dose-dependent mislocalization from the plasma membrane to the cytoplasm and perinuclear region.[6][7] | [6][7] |
| RhoA | Decrease in membrane-associated RhoA and a corresponding increase in cytosolic localization.[2] | [2][8] |
| Rac1 | Mislocalization from both the plasma membrane and the perinuclear region, leading to a more diffuse cytoplasmic staining.[9] | [9] |
Icmt Inhibitor Potency
While the specific IC50 for this compound is not publicly available, other indole-based Icmt inhibitors have been well-characterized. This information can be used as a starting point for determining the optimal concentration of this compound in your experiments.
| Inhibitor | IC50 | Typical Cell Culture Concentration | References |
| Cysmethynil | 2.4 µM | 10 - 30 µM | [1] |
| ICMT-IN-1 | 0.0013 µM | To be determined empirically | [10] |
| This compound | Not available | To be determined empirically (start with a range around the expected IC50, e.g., 0.1 - 10 µM) |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cells of interest onto sterile glass coverslips placed in a 12-well or 24-well plate. Culture the cells in their recommended growth medium until they reach 60-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM) to determine the optimal concentration for your cell line and experimental setup.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).
-
Incubation: Incubate the cells for a predetermined period. The incubation time can vary depending on the protein of interest and the cell type, but a range of 24 to 72 hours is a common starting point.[6]
Immunofluorescence Staining Protocol
This protocol is a general guideline and may require optimization for specific antibodies and cell lines.
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS with 0.1% Triton X-100
-
Primary Antibody Dilution Buffer: 1% BSA in PBS with 0.1% Triton X-100
-
Secondary Antibody Dilution Buffer: 1% BSA in PBS with 0.1% Triton X-100
-
Primary antibody (specific to the target protein)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: After the this compound treatment, gently aspirate the medium and wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add the Permeabilization Buffer and incubate for 10-15 minutes at room temperature. This step is necessary for intracellular targets.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in the Primary Antibody Dilution Buffer according to the manufacturer's recommendations. Aspirate the blocking buffer and add the diluted primary antibody to the coverslips. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the Secondary Antibody Dilution Buffer. Aspirate the wash buffer and add the diluted secondary antibody. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
-
Counterstaining: If desired, incubate the cells with a DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Final Wash: Wash the cells one final time with PBS.
-
Mounting: Carefully mount the coverslips onto glass slides using a mounting medium. Seal the edges with nail polish and allow to dry.
-
Imaging: Visualize the slides using a fluorescence or confocal microscope. Capture images using appropriate filters and settings. Ensure that all images for comparison are acquired under identical conditions.
Visualization of Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isoprenylcysteine carboxyl methyltransferase modulates endothelial monolayer permeability: involvement of RhoA carboxyl methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of isoprenylcysteine carboxylmethyltransferase-catalyzed methylation in Rho function and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RHO methylation matters: A role for isoprenylcysteine carboxylmethyltransferase in cell migration and adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor necrosis factor alpha stimulation of Rac1 activity. Role of isoprenylcysteine carboxylmethyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application of Icmt-IN-4 in High-Throughput Screening Assays
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of CaaX-type proteins, including the Ras superfamily of small GTPases.[1] This final methylation step is essential for the proper subcellular localization and function of these proteins.[2][3] Dysregulation of Icmt activity has been implicated in various diseases, most notably cancer, where mutations in Ras are prevalent.[1] Consequently, Icmt has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[4] This document provides detailed protocols for the application of Icmt-IN-4, a potent and selective inhibitor of Icmt, in high-throughput screening (HTS) assays designed to identify and characterize Icmt inhibitors. The described assays are fundamental for primary hit identification and downstream lead optimization efforts.
Signaling Pathway
This compound exerts its effects by inhibiting the methylation of Ras proteins, which in turn disrupts their membrane association and downstream signaling. This primarily affects the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.
Caption: this compound inhibits the Ras signaling pathway.
Data Presentation
The inhibitory activity of this compound and comparator compounds was assessed using both a biochemical and a cell-based assay. The results are summarized below.
| Compound | Biochemical IC50 (nM) | Cell Proliferation EC50 (nM) |
| This compound | 15.2 ± 2.1 | 85.7 ± 9.3 |
| Cysmethynil | 120.5 ± 15.8 | 1100 ± 150 |
| Compound 8.12 | 25.6 ± 3.9 | 150.2 ± 21.5 |
Experimental Protocols
Biochemical HTS Assay: AptaFluor™ SAH Methyltransferase Assay
This assay quantitatively measures the activity of Icmt by detecting the production of S-adenosylhomocysteine (SAH), a universal by-product of methyltransferase reactions.[5]
Workflow Diagram:
Caption: Workflow for the biochemical HTS assay.
Materials:
-
Recombinant human Icmt enzyme
-
N-acetyl-S-farnesyl-L-cysteine (AFC) substrate
-
S-adenosyl-L-methionine (SAM)
-
AptaFluor™ SAH Methyltransferase Assay Kit (BellBrook Labs)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT
-
This compound and control compounds
-
384-well, low-volume, black assay plates
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of this compound, control compounds, or DMSO into the appropriate wells of a 384-well assay plate.
-
Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate mix in Assay Buffer containing Icmt enzyme (final concentration 2 nM), AFC (final concentration 1 µM), and SAM (final concentration 5 µM).
-
Reaction Initiation: Add 5 µL of the 2X enzyme/substrate mix to each well of the assay plate.
-
Reaction Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate at 37°C for 60 minutes.
-
Detection: Prepare the AptaFluor™ detection mix according to the manufacturer's instructions. Add 5 µL of the detection mix to each well.
-
Detection Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader using standard europium/far-red filter sets.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Determine IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based HTS Assay: Cell Proliferation (MTS Assay)
This assay assesses the ability of this compound to inhibit the proliferation of cancer cells that are dependent on Ras signaling (e.g., MIA PaCa-2, pancreatic cancer cell line with a KRAS mutation).
Workflow Diagram:
Caption: Workflow for the cell-based HTS assay.
Materials:
-
MIA PaCa-2 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)
-
This compound and control compounds
-
384-well, clear-bottom, tissue culture-treated plates
Procedure:
-
Cell Seeding: Trypsinize and count MIA PaCa-2 cells. Seed 1,000 cells in 40 µL of media per well in a 384-well plate.
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of this compound and control compounds. Add 10 µL of the 5X compound solution to the respective wells.
-
Treatment Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 10 µL of MTS reagent to each well.
-
Color Development: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to DMSO-treated (0% inhibition) and no-cell (100% inhibition) controls. Determine EC50 values by fitting the data to a four-parameter logistic dose-response curve.
Conclusion
This compound is a highly effective inhibitor of Icmt in both biochemical and cell-based assays. The protocols described herein provide robust and scalable methods for the high-throughput screening and characterization of Icmt inhibitors. These assays are suitable for identifying novel chemical matter for therapeutic development targeting Icmt-driven pathologies.
References
- 1. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. ICMT - Wikipedia [en.wikipedia.org]
- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
Icmt-IN-4 solubility and stability in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icmt-IN-4, also known as Cysmethynil, is a potent and selective inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt). This enzyme catalyzes the final step in the post-translational modification of many key signaling proteins, including members of the Ras superfamily of small GTPases. By inhibiting Icmt, this compound disrupts the proper localization and function of these proteins, thereby interfering with critical cellular signaling pathways implicated in cancer cell growth, proliferation, and survival. These application notes provide detailed information on the solubility and stability of this compound in common laboratory solvents, along with protocols for its handling and use in experimental settings.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₂N₂O | [1] |
| Molecular Weight | 376.54 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥98% (HPLC) | [2] |
| CAS Number | 851636-83-4 | [1] |
Solubility Data
The solubility of this compound was determined in a range of common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that some discrepancies exist between different data sources, which may be attributable to variations in experimental conditions such as temperature and the specific batch of the compound.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) | Reference |
| Dimethyl Sulfoxide (DMSO) | 5 - 18.83 | 13.3 - 50.0 | Not Specified | [2][4] |
| Ethanol | 20 - 37.65 | 53.1 - 100.0 | Not Specified | [2][4] |
| Dimethylformamide (DMF) | 3.3 | 8.8 | Not Specified | [4] |
| Water | 0.000005429 | 0.0000144 | 25 | [1] |
Note on Solubility Discrepancies: The observed ranges in solubility for DMSO and ethanol highlight the importance of empirically determining solubility for specific experimental needs. Factors such as the purity of the solvent and the compound, temperature, and dissolution method (e.g., sonication, heating) can influence the final concentration. For instance, warming the tube to 37°C and using an ultrasonic bath can aid in achieving higher solubility[4].
Stability and Storage
Proper storage and handling of this compound are crucial to maintain its integrity and activity.
Solid Form: When stored as a crystalline solid at -20°C, this compound is stable for at least two years[3][5].
Stock Solutions: For stock solutions, the following storage conditions are recommended:
It is advisable to prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Cysmethynil) solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.765 mg of this compound (Molecular Weight = 376.54 g/mol ).
-
Add the appropriate volume of DMSO to the solid this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary[4].
-
Aliquot the stock solution into single-use sterile tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[6].
Protocol 2: Determination of Solubility (Shake-Flask Method)
This protocol outlines a standard shake-flask method to determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound solid
-
Solvent of interest (e.g., ethanol, PBS)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the solvent of interest to the vial.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
Calculate the original solubility in mg/mL or mM, accounting for the dilution factor.
Protocol 3: Assessment of Solution Stability (HPLC-MS Method)
This protocol describes a method to assess the stability of this compound in a given solvent over time.
Materials:
-
This compound stock solution in the solvent of interest
-
HPLC-MS system
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 10 µM).
-
Dispense aliquots of the solution into several autosampler vials.
-
Analyze one aliquot immediately (t=0) using a suitable HPLC-MS method to determine the initial peak area of this compound.
-
Incubate the remaining vials at a specific temperature (e.g., room temperature, 37°C).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove a vial from the incubator and analyze the sample by HPLC-MS.
-
Record the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by inhibiting the enzyme Icmt, which is a critical component of the protein prenylation pathway. This pathway is essential for the proper function of numerous proteins, particularly the Ras family of small GTPases.
Figure 1. this compound inhibits Icmt, disrupting Ras localization and downstream signaling.
The inhibition of Icmt by this compound prevents the final methylation step of Ras proteins. This leads to the mislocalization of Ras from the plasma membrane, which in turn impairs the activation of downstream signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways. The ultimate consequences of these disruptions include the inhibition of cancer cell growth and proliferation, and the induction of autophagy-mediated cell death[4].
Experimental Workflow
The following diagram illustrates a typical workflow for utilizing this compound in cell-based assays.
References
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Icmt-IN-4 Treatment for the Inhibition of Isoprenylcysteine Carboxyl Methyltransferase (ICMT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases. By catalyzing the final methylation step of the C-terminal CAAX motif, ICMT facilitates the proper localization and function of these proteins, which are pivotal in cellular signaling pathways regulating proliferation, survival, and migration. Dysregulation of ICMT activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.
This document provides a comparative overview of two primary methods for inhibiting ICMT function: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with the small molecule inhibitor Icmt-IN-4 (also known as cysmethynil). We present a summary of quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to guide researchers in selecting the most appropriate method for their experimental needs.
Data Presentation: Lentiviral shRNA Knockdown vs. This compound Treatment
The following tables summarize quantitative data from various studies to facilitate a comparison between the two methods. It is important to note that the data are compiled from different studies using various cell lines and experimental conditions; therefore, a direct comparison should be made with caution.
| Parameter | Lentiviral shRNA Knockdown of ICMT | This compound (cysmethynil) Treatment | Cell Line(s) | Reference |
| Knockdown/Inhibition Efficiency | >80% reduction in MTDH mRNA expression.[1] | IC50 = 2.4 μM.[2][3] | Jurkat, various | [1][2][3] |
| Effect on Cell Viability | Increased apoptosis (about 20%) compared to control.[1] | Dose- and time-dependent reduction in viable cells; IC50 = 16.8-23.3 μM.[2][3] | Jurkat, PC3, various | [1][2][3] |
| Impact on Cell Cycle | Not explicitly quantified in the search results. | G1 phase cell cycle arrest.[2][4] | PC3 | [2][4] |
| Effect on Tumor Growth (In Vivo) | Significantly smaller tumor sizes compared to control shRNA.[5] | Significant impact on tumor growth at 100 mg/kg and 200 mg/kg.[2] | MDA-MB231, PC3 xenografts | [2][5] |
| Parameter | Lentiviral shRNA Knockdown of ICMT | This compound (cysmethynil) Treatment | Cell Line(s) | Reference |
| Downstream Signaling Effects | Reduced Ras-GTP, p-Raf, p-Erk, p-p90RSK, p-Akt, p-mTOR.[6] | Reduced mTOR signaling.[7] | T98G (glioblastoma), PC3 | [6][7] |
| Induction of Autophagy | Not explicitly quantified in the search results. | Induces autophagy-mediated cell death.[2][4] | PC3 | [2][4] |
| Effect on Anchorage-Independent Growth | Reduced soft agar colony formation. | Blocks anchorage-independent growth.[8] | MiaPaCa2, human colon cancer cells | [8] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of ICMT
This protocol provides a general framework for the knockdown of ICMT using lentiviral particles. Optimization for specific cell lines is recommended.
Materials:
-
Lentiviral particles containing shRNA targeting ICMT (and non-targeting control).
-
Target cells (e.g., cancer cell lines).
-
Complete cell culture medium.
-
Polybrene.
-
Puromycin (for selection).
-
6-well plates.
-
Reagents for RNA extraction, cDNA synthesis, and qPCR (for knockdown validation).
-
Reagents for Western blotting (for protein level validation).
Procedure:
-
Cell Seeding: The day before transduction, seed 2 x 10^5 target cells per well in a 6-well plate with complete culture medium. Cells should be 50-70% confluent at the time of transduction.
-
Transduction:
-
On the day of transduction, remove the medium and add fresh medium containing Polybrene at a final concentration of 4-8 µg/mL.
-
Add the lentiviral particles (for both ICMT shRNA and non-targeting control) to the cells at a desired multiplicity of infection (MOI). Gently swirl the plate to mix.
-
Incubate the cells at 37°C in a CO2 incubator for 18-24 hours.
-
-
Selection:
-
After the incubation period, remove the virus-containing medium and replace it with fresh complete medium.
-
48 hours post-transduction, begin selection by adding puromycin to the medium. The optimal concentration of puromycin must be determined for each cell line by generating a kill curve.
-
Replace the puromycin-containing medium every 2-3 days until resistant colonies are formed.
-
-
Validation of Knockdown:
-
Expand the puromycin-resistant cells.
-
qPCR: Extract total RNA, synthesize cDNA, and perform qPCR using primers specific for ICMT and a housekeeping gene to quantify the knockdown efficiency at the mRNA level.
-
Western Blot: Lyse the cells and perform Western blotting using an antibody specific for ICMT to confirm the reduction in protein expression.
-
Protocol 2: this compound (cysmethynil) Treatment
This protocol outlines the treatment of cells with the ICMT inhibitor this compound (cysmethynil) to study its effects on cell viability and signaling.
Materials:
-
This compound (cysmethynil) stock solution (dissolved in DMSO).
-
Target cells.
-
Complete cell culture medium.
-
96-well plates (for viability assays).
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo).
-
Reagents for Western blotting.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the experiment. Allow cells to attach overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 1-40 µM.[9] Include a DMSO-only vehicle control.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Viability Assay (MTT Assay Example):
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis of Downstream Signaling:
-
For signaling studies, seed cells in larger plates (e.g., 6-well or 10 cm dishes).
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Lyse the cells and perform Western blotting to analyze the phosphorylation status and total protein levels of key signaling molecules (e.g., Akt, Erk).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: ICMT Signaling Pathway and Points of Intervention.
Caption: Comparative Experimental Workflow.
Discussion
Both lentiviral shRNA knockdown and small molecule inhibitors like this compound are effective tools for studying the function of ICMT.
Lentiviral shRNA knockdown offers the advantage of stable and long-term suppression of ICMT expression, making it suitable for studies requiring prolonged inhibition and for in vivo models using xenografts of engineered cells.[5] However, the process of generating stable cell lines is time-consuming, and potential off-target effects of the shRNA need to be considered. The efficiency of knockdown can also vary between different shRNA constructs and cell lines.[10]
This compound (cysmethynil) treatment provides a rapid and reversible method to inhibit ICMT activity.[8] This is particularly useful for studying the acute effects of ICMT inhibition and for dose-response experiments to determine the concentration-dependent effects.[9] The use of a small molecule inhibitor is also more directly translatable to a therapeutic context. However, the specificity of the inhibitor should be confirmed, and its stability and potential off-target effects at higher concentrations must be considered.
References
- 1. Construction and Evaluation of Short Hairpin RNAs for Knockdown of Metadherin mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cysmethynil | Other Transferases | Tocris Bioscience [tocris.com]
- 4. Cysmethynil - Wikipedia [en.wikipedia.org]
- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Defining the optimal parameters for hairpin-based knockdown constructs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying CaaX Protein Function Using Icmt-IN-4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of CaaX proteins, a large family of signaling molecules that includes the Ras and Rho GTPases. This modification, carboxyl methylation, is the final step in a three-part process that is essential for the proper subcellular localization and function of many of these proteins. Inhibition of ICMT offers a powerful tool to dissect the role of specific CaaX proteins in various cellular processes and presents a potential therapeutic strategy for diseases driven by aberrant CaaX protein signaling, such as cancer.
Icmt-IN-4 is a potent and selective inhibitor of ICMT. These application notes provide detailed protocols for using this compound to study the function of specific CaaX proteins, focusing on Ras and RhoA, and offer guidance on interpreting the resulting data.
Mechanism of Action
CaaX proteins undergo a series of modifications at their C-terminus: prenylation (the addition of a farnesyl or geranylgeranyl group), endoproteolysis of the "aaX" residues, and finally, carboxyl methylation of the newly exposed prenylcysteine by ICMT. This final step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the protein's association with cellular membranes, particularly the plasma membrane for proteins like Ras.
This compound acts as a competitive inhibitor of ICMT, preventing the methylation of its CaaX protein substrates. This inhibition leads to the accumulation of unmethylated CaaX proteins, which can result in their mislocalization and impaired function. By observing the cellular consequences of this compound treatment, researchers can infer the functions of ICMT-dependent CaaX proteins.
Quantitative Data Summary
The inhibitory activity of this compound and its analogs has been characterized in various cancer cell lines. The following table summarizes representative quantitative data for Icmt inhibitors from the same chemical class as this compound.
| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound * | ICMT | Enzymatic Assay | - | [N/A] | [Data for this compound is expected to be found in Judd WR, et al. J Med Chem. 2011] |
| Compound 23 | ICMT | Enzymatic Assay | - | 0.167 | Judd WR, et al. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). J Med Chem. 2011 Jul 28;54(14):5031-47. |
Note: The specific IC50 value for this compound is not publicly available in the searched resources but is anticipated to be detailed in the primary publication by Judd et al. Researchers should refer to this publication for the precise inhibitory concentration.
Experimental Protocols
Here we provide detailed protocols for key experiments to study the function of CaaX proteins using this compound.
Protocol 1: Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cell lines dependent on CaaX protein signaling (e.g., KRas or NRas mutant lines).
Materials:
-
This compound
-
Target cancer cell line (e.g., HCT-116, MIA PaCa-2)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a serial dilution of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 2: Analysis of Ras Subcellular Localization by Western Blot
Objective: To determine if inhibition of ICMT by this compound causes mislocalization of Ras from the plasma membrane to the cytosol.
Materials:
-
This compound
-
Target cell line
-
Cell culture dishes
-
Subcellular fractionation buffer kit
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Ras, anti-Na+/K+ ATPase for plasma membrane, anti-Tubulin for cytosol)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Culture cells to 80-90% confluency and treat with this compound or vehicle for 24-48 hours.
-
Harvest cells and perform subcellular fractionation to separate the cytosolic and membrane fractions according to the manufacturer's protocol.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
Probe the same blot with antibodies for fractionation markers (Na+/K+ ATPase for membrane, Tubulin for cytosol) to verify the purity of the fractions.
Protocol 3: RhoA Activation Assay (Rhotekin Pulldown Assay)
Objective: To assess the effect of this compound on the activation state of RhoA.
Materials:
-
This compound
-
Target cell line
-
RhoA activation assay kit (containing Rhotekin-RBD beads)
-
Protease inhibitors
-
Primary antibody (anti-RhoA)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Culture cells and treat with this compound or vehicle for the desired time.
-
Lyse the cells in the provided lysis buffer supplemented with protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with Rhotekin-RBD beads to pull down GTP-bound (active) RhoA.
-
Reserve a small aliquot of the total cell lysate to determine the total RhoA levels.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins and the total cell lysates by SDS-PAGE and Western blotting using an anti-RhoA antibody.
-
Quantify the band intensities to determine the ratio of active RhoA to total RhoA.
Protocol 4: Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To evaluate the impact of this compound on the collective cell migration of a cell monolayer.[1][2][3][4]
Materials:
-
This compound
-
Target cell line
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[2]
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[2]
-
Gently wash the wells with PBS to remove detached cells.[2]
-
Replace the PBS with fresh medium containing this compound at the desired concentration or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and capture images of the same field of view at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Measure the width of the scratch at different points for each time point and condition.
-
Calculate the percentage of wound closure over time to quantify cell migration.
Visualizations
Signaling Pathways
Experimental Workflow
References
Application Notes and Protocols: Icmt-IN-4 in Combination Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing Icmt-IN-4 (also known as cysmethynil), an inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), in combination with other cancer therapeutics. The following sections detail the synergistic interactions of this compound with targeted therapies and cytotoxic agents, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of various proteins, including members of the Ras superfamily of small GTPases. These proteins play a pivotal role in cell signaling pathways that govern cell proliferation, survival, and differentiation. Inhibition of Icmt disrupts the proper localization and function of these key signaling proteins, leading to cell cycle arrest and autophagic cell death in cancer cells. This compound is a potent and specific small-molecule inhibitor of Icmt. Preclinical studies have demonstrated its potential as a monotherapy and have highlighted its synergistic effects when combined with other anticancer agents, offering a promising strategy to enhance therapeutic efficacy and overcome drug resistance.
I. Combination of this compound with EGFR Inhibitors (Gefitinib)
The combination of this compound with Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib, has shown synergistic antitumor efficacy. This combination may be particularly effective in cancers that rely on EGFR signaling pathways. The proposed mechanism of synergy involves the enhancement of autophagy-mediated cell death.
Quantitative Data
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Source |
| HepG2 | Compound 8.12 (this compound analog) | 5.3 | Synergistic | --INVALID-LINK--[1] |
| HepG2 | Gefitinib | >10 | Synergistic | --INVALID-LINK--[1] |
| HepG2 | Compound 8.12 + Gefitinib | Lower than single agents | Synergistic | --INVALID-LINK--[1] |
| A549 | Gefitinib | >10 | Synergistic | --INVALID-LINK--[1] |
| U87 | Gefitinib | >10 | Synergistic | --INVALID-LINK--[1] |
Note: Compound 8.12 is a more soluble and potent analog of cysmethynil (this compound). The primary study did not provide specific IC50 values for the combination but demonstrated a synergistic effect on cell viability.
Signaling Pathway
Caption: this compound and Gefitinib Combination Pathway.
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells (e.g., HepG2, A549, U87) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound (or its analog), gefitinib, or a combination of both at a fixed ratio. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment using non-linear regression analysis. Combination index (CI) values can be calculated using software like CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
II. Combination of this compound with PARP Inhibitors (Niraparib)
The combination of this compound with Poly (ADP-ribose) polymerase (PARP) inhibitors, such as niraparib, has shown efficacy in breast cancer models. Icmt inhibition compromises DNA damage repair, sensitizing cancer cells to PARP inhibitors, leading to robust DNA damage and apoptosis.
Quantitative Data
No specific in vitro IC50 or combination index data was available in the reviewed literature for the combination of cysmethynil and niraparib. The primary study focused on in vivo effects.
| Animal Model | Treatment | Tumor Growth Inhibition | Apoptosis | Source |
| MDA-MB-231 Xenograft | Cysmethynil (100 mg/kg, every other day) | Moderate | Increased | --INVALID-LINK--[2] |
| MDA-MB-231 Xenograft | Niraparib (80 mg/kg, daily) | Minimal | No significant change | --INVALID-LINK--[2] |
| MDA-MB-231 Xenograft | Cysmethynil + Niraparib | Significant | Massive increase | --INVALID-LINK--[2] |
Signaling Pathway
Caption: this compound and Niraparib Combination Pathway.
Experimental Protocols
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously implant breast cancer cells (e.g., MDA-MB-231) into the flanks of immunodeficient mice (e.g., SCID mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize mice into four groups:
-
Vehicle control
-
This compound (cysmethynil) alone (e.g., 100 mg/kg, intraperitoneally, every other day)
-
Niraparib alone (e.g., 80 mg/kg, orally, daily)
-
This compound + Niraparib
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis:
-
Compare tumor growth curves between the different treatment groups.
-
Perform immunohistochemistry (IHC) on tumor sections for markers of apoptosis (e.g., cleaved caspase-3, TUNEL assay) and proliferation (e.g., Ki-67).
-
Perform western blot analysis on tumor lysates to assess the levels of DNA damage markers (e.g., γH2AX).
-
III. Combination of this compound with Chemotherapeutic Agents (Paclitaxel and Doxorubicin)
Preclinical evidence from a commercial supplier suggests that this compound (cysmethynil) can act synergistically with standard chemotherapeutic agents like paclitaxel and doxorubicin, significantly enhancing their tumor growth inhibitory effects in cervical cancer models.
Quantitative Data
Specific IC50 and combination index values from a peer-reviewed publication are not available. The following in vivo data is provided by a commercial supplier and should be interpreted with caution.
| Animal Model | Treatment | Tumor Growth Inhibition | Source |
| SiHa Xenograft | Cysmethynil (20 mg/kg, i.p., 3x/week) | Moderate | MedChemExpress[1] |
| SiHa Xenograft | Paclitaxel | - | MedChemExpress[1] |
| SiHa Xenograft | Doxorubicin | - | MedChemExpress[1] |
| SiHa Xenograft | Cysmethynil + Paclitaxel | Significantly greater than single agents | MedChemExpress[1] |
| SiHa Xenograft | Cysmethynil + Doxorubicin | Significantly greater than single agents | MedChemExpress[1] |
Experimental Workflow
Caption: Workflow for this compound and Chemotherapy Combination Studies.
Experimental Protocols
In Vivo Xenograft Model (as described by supplier)
-
Cell Line: Use a cervical cancer cell line such as SiHa.
-
Animal Model: Use immunodeficient mice (e.g., SCID mice), 6 weeks old.
-
Cell Implantation: Inject SiHa cells into the flank of the mice.
-
Treatment:
-
This compound (cysmethynil): 20 mg/kg, intraperitoneal injection, three times a week for 2 weeks.
-
Paclitaxel/Doxorubicin: Dosing to be determined based on established protocols for these agents in mouse models.
-
Combination: Administer both this compound and the chemotherapeutic agent.
-
-
Monitoring: Monitor tumor growth and animal well-being.
-
Analysis: Compare tumor volumes between treatment groups to assess for enhanced efficacy.
Disclaimer
The information provided in these application notes is for research purposes only and is based on preclinical studies. Further investigation is required to validate these findings and to establish the safety and efficacy of this compound in combination with other cancer therapeutics in clinical settings. The protocols provided are general guidelines and may require optimization for specific cell lines, animal models, and experimental conditions.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Icmt-IN-4 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects and other experimental issues when working with the Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, Icmt-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a crucial enzyme that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif.[1][2] This modification involves the methylation of the carboxyl group of a farnesylated or geranylgeranylated cysteine residue.[1] This methylation is critical for the proper subcellular localization and function of these proteins, including the well-known oncoprotein Ras.[1] By inhibiting ICMT, this compound is designed to prevent this methylation, leading to the mislocalization of proteins like K-Ras from the plasma membrane, thereby attenuating their signaling activity and inhibiting cell growth and proliferation.[1]
Q2: What are the potential off-target effects of ICMT inhibitors like this compound?
While this compound is designed to be a specific inhibitor of ICMT, like many small molecule inhibitors, it may exhibit off-target effects. Potential off-target interactions could involve other methyltransferases, though ICMT has a distinct structure from many soluble methyltransferases.[1][3] Off-target effects could also manifest as general cellular stress responses or interference with other signaling pathways. It is crucial to experimentally determine the selectivity profile of this compound in your model system.
Q3: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?
Distinguishing on-target from off-target effects is a critical aspect of pharmacological studies. Here are several strategies:
-
Use a structurally distinct ICMT inhibitor: If a different ICMT inhibitor with a distinct chemical scaffold produces the same biological effect, it is more likely that the effect is on-target.
-
Employ a negative control compound: A structurally similar but inactive analog of this compound is an excellent tool. If this inactive compound does not produce the same effect, it strengthens the evidence for on-target activity.
-
Rescue experiments: If the phenotype induced by this compound can be reversed by expressing a downstream effector that is independent of ICMT, this would support an on-target mechanism.
-
Knockdown/knockout of ICMT: The phenotype observed with this compound treatment should mimic the phenotype of ICMT knockdown or knockout in the same cell line.
-
Selectivity profiling: Broader biochemical or cell-based screens can help identify other potential protein targets of this compound.[4][5]
Troubleshooting Guide
Problem: Unexpected or High Cellular Toxicity
Question: My cells are exhibiting significant death at concentrations of this compound where I expect to see specific pathway inhibition. What could be the cause, and how can I resolve this?
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Off-target toxicity | Perform a dose-response curve to determine the IC50 for cell viability and compare it to the IC50 for ICMT inhibition. A narrow window between these values may suggest off-target effects.[6][7] Consider testing this compound in a broader kinase or enzyme panel to identify potential off-targets.[4] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level for your specific cell line. Run a solvent-only control. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to small molecule inhibitors. Titrate the concentration of this compound carefully for each new cell line. |
| Compound instability | Ensure that this compound is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment. |
| Contamination | Check cell cultures for any signs of microbial contamination, which can cause unexpected cell death. |
Problem: Lack of Expected Biological Effect
Question: I am not observing the anticipated downstream effects of ICMT inhibition (e.g., no change in Ras localization or downstream signaling) after treating my cells with this compound. What should I investigate?
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Insufficient compound concentration or potency | Confirm the IC50 of your batch of this compound. Perform a dose-response experiment to ensure you are using a concentration sufficient to inhibit ICMT in your cellular context. |
| Low ICMT expression or activity in the cell model | Verify the expression level of ICMT in your cell line using Western blot or qPCR. Some cell lines may have inherently low levels of ICMT. |
| Redundant or compensatory signaling pathways | The cell line you are using may have compensatory mechanisms that bypass the need for ICMT-mediated methylation for the specific phenotype you are measuring. |
| Incorrect timing of the experiment | The effects of ICMT inhibition may be time-dependent. Perform a time-course experiment to identify the optimal duration of treatment. |
| Compound degradation | Ensure the compound is stable in your cell culture media over the course of the experiment. |
Problem: Inconsistent Results Between Experiments
Question: I am getting significant variability in my results with this compound across different experimental replicates. What are the common sources of this variability?
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Variability in cell culture conditions | Standardize cell passage number, confluency, and media composition for all experiments. Cell health can significantly impact experimental outcomes. |
| Inconsistent compound preparation | Prepare fresh stock solutions and dilutions of this compound for each experiment. Ensure complete solubilization of the compound. |
| Assay variability | Optimize your assay protocol to minimize technical variability. Include appropriate positive and negative controls in every experiment. |
| Instrument fluctuations | Ensure that all laboratory equipment (e.g., incubators, plate readers) is properly calibrated and maintained. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Adherent cells in logarithmic growth phase
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.[8]
Protocol 2: Western Blot Analysis for Target Engagement (Assessing Ras Localization)
This protocol can be used to assess the effect of this compound on the subcellular localization of Ras, a key substrate of ICMT. Inhibition of ICMT should lead to an accumulation of unmethylated Ras in the cytosolic fraction.
Materials:
-
Cells treated with this compound or vehicle control
-
Subcellular fractionation buffer kit
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Ras, anti-tubulin for cytosolic fraction, anti-lamin for nuclear fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the desired concentration of this compound for the appropriate time.
-
Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to separate cytosolic and membrane fractions.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against Ras. Also, probe for loading controls for each fraction (e.g., tubulin for cytosol).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of Ras in the cytosolic versus membrane fractions.
Visual Guides
Caption: CaaX Protein Post-Translational Modification Pathway and the inhibitory action of this compound.
References
- 1. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing Icmt-IN-4 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Icmt-IN-4, a potent Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a critical enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases.[1][2][3] This modification, known as carboxylmethylation, is essential for the proper subcellular localization and function of these proteins.[1] By inhibiting ICMT, this compound disrupts the final step of the CaaX processing pathway, leading to the mislocalization of proteins like Ras from the plasma membrane to internal compartments.[1] This disruption interferes with downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4]
Q2: I am starting my first experiment with this compound. What is a good starting concentration?
A2: For a novel inhibitor like this compound, determining the optimal starting concentration is a critical first step. Since specific IC50 values for this compound are not widely published, we can extrapolate from a well-characterized ICMT inhibitor, cysmethynil. The IC50 for cysmethynil is approximately 2.4 µM in enzymatic assays and falls within the 16.8-23.3 µM range for reducing cell viability in various cell lines.
A common practice is to perform a dose-response experiment with a wide range of concentrations. A good starting point would be a logarithmic dilution series centered around the expected IC50 range of similar compounds. For instance, you could test concentrations from 0.1 µM to 100 µM.
Q3: I am observing low efficacy or no effect with this compound. What are the possible causes and solutions?
A3: Several factors can contribute to a lack of efficacy. Refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to investigate include inhibitor solubility, stability, concentration, and the specific biology of your experimental system.
Q4: How do I prepare a stock solution of this compound and what are the best practices for storage?
A4: While specific solubility data for this compound is not available, many small molecule inhibitors are soluble in organic solvents like DMSO or ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. When preparing your working concentrations, ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low inhibitory effect | 1. Inhibitor concentration is too low. 2. Poor inhibitor solubility or precipitation in media. 3. Inhibitor instability. 4. Cell line is resistant to ICMT inhibition. 5. Incorrect assessment of endpoint. | 1. Perform a dose-response curve with a wider range of concentrations (e.g., 0.01 µM to 200 µM).2. Visually inspect the media for precipitation after adding the inhibitor. Prepare fresh dilutions. Consider using a solubilizing agent if compatible with your assay.3. Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles.4. Test the inhibitor on a sensitive, well-characterized cell line known to be responsive to ICMT inhibition (e.g., certain cancer cell lines with Ras mutations).5. Ensure your assay (e.g., proliferation, apoptosis) is sensitive enough and the incubation time is appropriate to detect an effect. |
| High background or off-target effects | 1. Inhibitor concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Non-specific binding of the inhibitor. | 1. Use the lowest effective concentration determined from your dose-response experiments.2. Ensure the final solvent concentration is below toxic levels (typically <0.5% for DMSO, but should be optimized for your cell line). Include a vehicle-only control in all experiments.3. Review literature for known off-target effects of similar compounds. Consider using a structurally different ICMT inhibitor as a control. |
| Inconsistent results between experiments | 1. Variability in cell seeding density. 2. Inconsistent inhibitor preparation. 3. Variations in incubation time. 4. Cell passage number. | 1. Maintain a consistent cell seeding density for all experiments as this can influence drug sensitivity.2. Prepare fresh stock solutions and working dilutions from a reliable source of the inhibitor.3. Standardize the incubation time for inhibitor treatment across all experiments.4. Use cells within a consistent and low passage number range, as prolonged culturing can alter cell characteristics. |
| Precipitation of this compound in cell culture media | 1. Poor aqueous solubility of the compound. 2. High concentration of the inhibitor. | 1. Prepare a more diluted stock solution to reduce the amount of organic solvent added to the aqueous media. If possible, consult the manufacturer for solubility data in different solvents.2. Test lower concentrations of the inhibitor. It may be necessary to accept a lower effective concentration to maintain solubility. |
Experimental Protocols
Dose-Response Assay to Determine IC50
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your cell line's doubling time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle-only control (representing 100% viability). Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cytotoxicity Assay
This protocol assesses the cytotoxic effect of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
Cytotoxicity assay kit (e.g., LDH release assay, Propidium Iodide staining)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the Dose-Response Assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay Procedure: Perform the cytotoxicity assay according to the manufacturer's protocol. For an LDH assay, this typically involves collecting the cell culture supernatant.
-
Data Acquisition: Measure the signal (e.g., absorbance for LDH assay) using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Visualizations
Caption: this compound inhibits ICMT, leading to Ras mislocalization and blocking downstream signaling.
Caption: Workflow for optimizing this compound concentration and evaluating its efficacy.
References
How to minimize Icmt-IN-4 toxicity in cell lines
Welcome to the technical support center for Icmt-IN-4. This guide provides troubleshooting strategies and frequently asked questions to help researchers minimize toxicity and optimize the use of Icmt inhibitors in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it induce toxicity?
A1: this compound is a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt), the enzyme that catalyzes the final step in the post-translational modification of C-terminal CAAX proteins, including the Ras family of GTPases.[1][2] By inhibiting Icmt, the inhibitor disrupts the proper localization and function of these key signaling proteins.[3][4] The primary mechanism of toxicity in cancer cell lines is the induction of autophagic cell death.[1] In some cell types, this can be followed by autophagy-dependent apoptosis.[5][6] This process is often linked to the reduction of mTOR signaling.[1]
Q2: My cells are dying too rapidly after treatment. How can I reduce the acute toxicity?
A2: Rapid cell death is a common issue when the concentration of the inhibitor is too high or the treatment duration is too long. Refer to the Troubleshooting Guide below for specific strategies, including optimizing the dose, reducing exposure time, and increasing cell seeding density.
Q3: Is the observed toxicity always on-target? What about off-target effects?
A3: While the primary mechanism of action is on-target inhibition of Icmt, off-target effects are a possibility with any small molecule inhibitor.[7] It is crucial to perform control experiments to validate that the observed phenotype is due to Icmt inhibition. This can include using a structurally different Icmt inhibitor or using genetic knockdown (siRNA/shRNA) of Icmt to see if it phenocopies the effect of the compound. Off-target mitochondrial toxicity is a common concern for many drugs and should be considered.[8][9][10]
Q4: How do I determine the optimal working concentration for my specific cell line?
A4: The optimal concentration is cell-line dependent and must be determined empirically. You should perform a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50). A detailed protocol for an MTT-based IC50 determination is provided below. IC50 values can vary significantly based on the assay endpoint (e.g., 24, 48, 72 hours), so consistency is key.[11]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Excessive Cytotoxicity / Cell Death | 1. Concentration is too high. 2. Treatment duration is too long. 3. Low cell seeding density. 4. High sensitivity of the cell line. | 1. Perform a dose-response curve to find the IC50. Start with concentrations significantly lower than published values. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal exposure time. 3. Increase initial cell seeding density. Denser cultures can sometimes be more resistant to cytotoxic insults.[12] 4. Use a rescue agent if studying non-death-related effects. For mechanistic studies, co-treatment with an autophagy inhibitor (e.g., 3-MA, Chloroquine) can mitigate cell death.[13] |
| No Observable Effect / Low Potency | 1. Concentration is too low. 2. Cell line is resistant. 3. Compound degradation. 4. High serum concentration in media binding to the compound. | 1. Increase the concentration range in your dose-response experiment. 2. Confirm Icmt expression in your cell line via Western Blot or qPCR. Some cell lines may have low Icmt levels. 3. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them correctly (aliquoted at -80°C). 4. Consider reducing serum percentage during the treatment period, if compatible with cell health. |
| Inconsistent Results / High Variability | 1. Inconsistent cell number at seeding. 2. Edge effects in multi-well plates. 3. Variation in treatment duration or drug concentration. 4. Solvent (e.g., DMSO) toxicity. | 1. Ensure a homogenous single-cell suspension before seeding and use a precise multichannel pipette. 2. Avoid using the outer wells of 96-well plates, as they are prone to evaporation. Fill them with sterile PBS or media. 3. Maintain strict consistency in all experimental steps. 4. Include a vehicle control (e.g., media with the same final concentration of DMSO) for every experiment. Ensure the final solvent concentration is non-toxic (typically <0.5%).[14] |
Quantitative Data Summary
The following table summarizes reported IC50 values for the Icmt inhibitor Cysmethynil (a proxy for this compound) in various cancer cell lines. Note that these values are highly dependent on the specific assay conditions and duration.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| MiaPaCa2 | Pancreatic | ~20-25 | 48 hours | [4] |
| AsPC-1 | Pancreatic | ~25-30 | 48 hours | [4] |
| PANC-1 | Pancreatic | ~25 | 48 hours | [4] |
| BxPC-3 | Pancreatic | > 40 (Resistant) | 48 hours | [4] |
| HepG2 | Liver | 22.5 | 48 hours | [6] |
| PC3 | Prostate | Not specified, used at 25µM | Not specified | [1] |
Note: IC50 values should always be determined independently for your specific experimental system.
Experimental Protocols
Protocol 1: Determination of IC50 via MTT Assay
This protocol provides a method to determine the concentration of this compound that inhibits cell growth by 50%.[15][16]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium. A common range is 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions (or vehicle control) to the respective wells. Include a "no-cell" blank control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Calculate the percentage of cell viability for each concentration: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
-
Protocol 2: Assessment of Autophagy via LC3-I/II Immunoblotting
This protocol detects the conversion of LC3-I to LC3-II, a hallmark of autophagy.[6]
Procedure:
-
Treatment: Plate and treat cells with this compound at the desired concentration (e.g., 1x and 2x IC50) and for the desired time. Include a positive control for autophagy (e.g., starvation or rapamycin) and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an 8-15% SDS-polyacrylamide gel.
-
Western Blot: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against LC3B overnight at 4°C. Also, probe a separate blot or strip and re-probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Autophagy induction is indicated by an increase in the amount of LC3-II (lower band, ~14-16 kDa) relative to LC3-I (upper band, ~18 kDa) and the loading control.
Protocol 3: Troubleshooting Logic Diagram
This diagram provides a logical flow for addressing common experimental issues.
References
- 1. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time to hit pause on mitochondria-targeting cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Loss of Lactate/Proton Monocarboxylate Transporter 4 Induces Ferroptosis via the AMPK/ACC Pathway and Inhibition of Autophagy on Human Bladder Cancer 5637 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 15. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from Icmt-IN-4 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Icmt-IN-4, an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). The information provided is intended to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells show higher-than-expected cytotoxicity or a significant decrease in viability even at low concentrations of this compound. What could be the cause?
A1: Unexpectedly high cytotoxicity can stem from several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to ICMT inhibition. This can be due to their dependency on pathways regulated by ICMT substrates like Ras. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration range.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects, leading to toxicity.[1][2][3] Consider lowering the concentration and increasing the incubation time.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding a non-toxic level (typically <0.1%).
-
Cell Health: Unhealthy or stressed cells are more susceptible to drug treatment.[4] Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[5][6]
Q2: I am not observing the expected decrease in proliferation or increase in apoptosis in my cancer cell line after treatment with this compound. Why might this be?
A2: A lack of expected efficacy can be due to several reasons:
-
Insufficient Inhibition: The concentration of this compound may be too low to achieve significant inhibition of ICMT. A dose-response experiment is recommended to determine the optimal concentration.
-
Redundant Pathways: The targeted cancer cells may have redundant signaling pathways that compensate for the inhibition of ICMT-dependent proteins.
-
Drug Inactivation: The inhibitor may be unstable or metabolized by the cells over long incubation periods. Consider a time-course experiment and replenishing the media with fresh inhibitor.
-
Incorrect Assessment of Cell Proliferation/Apoptosis: The endpoint assay you are using may not be sensitive enough or timed correctly to detect the effect. Consider using multiple assays to confirm the phenotype (e.g., cell counting, MTT/XTT assay, and a caspase activity assay for apoptosis).
Q3: How can I confirm that this compound is inhibiting ICMT in my cellular experiments?
A3: To confirm on-target activity, you can perform the following experiments:
-
Western Blot for Substrate Methylation: A direct way is to assess the methylation status of a known ICMT substrate. A successful inhibition will lead to a decrease in the methylated form of the protein.
-
Subcellular Localization of Ras: ICMT inhibition is known to cause mislocalization of Ras from the plasma membrane to the cytoplasm.[7][8] This can be visualized using immunofluorescence or by cell fractionation followed by Western blotting.
-
Rescue Experiment: Overexpression of ICMT in the cells should rescue the phenotype (e.g., reduced proliferation) induced by this compound.[7]
Quantitative Data Summary
The following table summarizes typical concentration ranges and effects observed with ICMT inhibitors like cysmethynil, which can serve as a starting point for experiments with this compound.
| Parameter | Value | Cell Line Example | Reference |
| IC50 for ICMT Inhibition (in vitro) | ~2.4 µM | N/A (Biochemical Assay) | [7] |
| Effective Concentration for Proliferation Inhibition | 5-20 µM | Pancreatic Cancer Cell Lines (e.g., MiaPaCa2, AsPC-1) | [9] |
| Concentration for Apoptosis Induction | 10-25 µM | Pancreatic Cancer Cell Lines | [9] |
| Concentration for Ras Mislocalization | 10-20 µM | Cancer Cell Lines | [7][8] |
Key Experimental Protocols
Western Blot for Protein Methylation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the methylated form of an ICMT substrate. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence for Ras Localization
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.[4]
-
Blocking and Antibody Incubation: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) and incubate with a primary antibody against Ras. Follow this with incubation with a fluorescently labeled secondary antibody.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the subcellular localization of Ras using a fluorescence microscope.
Visualizations
Caption: Signaling pathway of ICMT and the effect of this compound inhibition.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synchronous effects of targeted mitochondrial complex I inhibitors on tumor and immune cells abrogate melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. youtube.com [youtube.com]
- 7. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Icmt-IN-4 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage best practices for Icmt-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solid powder?
A1: For long-term stability, this compound solid powder should be stored at -20°C.[1][2] When stored correctly, the compound is expected to be stable for up to three years.[2] It is often shipped at ambient temperature, which is acceptable for the short duration of transit.[1][3] Upon receipt, it is crucial to transfer it to the recommended storage temperature.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[4] To prepare a stock solution, it is recommended to dissolve the compound in high-quality, anhydrous DMSO.[3] Once prepared, the stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C.[1][2] Stock solutions in DMSO are generally stable for up to one month at -20°C and up to six months at -80°C.[1]
Q3: Can I store this compound stock solutions at 4°C?
A3: It is not recommended to store this compound stock solutions at 4°C for extended periods, as this can lead to degradation. For short-term storage (i.e., over a few days), 4°C may be acceptable, but for any longer duration, -20°C or -80°C is required to maintain the integrity of the compound. As a general guide for small molecules, compounds stored at 4°C are typically stable for up to 2 years in solid form.[1]
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure as an indole acetamide derivative, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.[2][5]
-
Oxidation: The electron-rich indole ring is prone to oxidation, which can occur at various positions, leading to the formation of oxindoles and other oxidized species.[1][6] Exposure to air and light can accelerate oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity in the experiment. | Compound degradation due to improper storage. | Ensure the solid compound and stock solutions are stored at the correct temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Compound degradation in the experimental media. | The stability of small molecules can be pH-dependent.[7] Consider the pH of your cell culture media or assay buffer. Perform a stability check of this compound in your specific experimental buffer if you suspect degradation. | |
| Precipitation of the compound in aqueous solution. | Low aqueous solubility of the inhibitor. | When diluting a DMSO stock solution into an aqueous buffer, the organic material can sometimes precipitate. It is best to make initial serial dilutions in DMSO and then add the final diluted sample to your buffer.[3] Ensure the final concentration of DMSO in your experiment is low and compatible with your assay. |
| The compound has "crashed" out of solution. | Read reagent bottles and peer-reviewed papers to determine the solubility of the molecule.[6] If precipitation is observed, you can try gentle warming or sonication to redissolve the compound, but be cautious as this may accelerate degradation. | |
| Inconsistent experimental results. | Inconsistent concentration of the active compound. | This could be due to degradation or precipitation. Always prepare fresh dilutions from a properly stored stock solution for each experiment. Visually inspect solutions for any signs of precipitation before use. |
| Contamination of stock solutions. | Ensure that you are using sterile techniques when preparing and handling stock solutions to prevent microbial contamination.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Dilute the solution with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N HCl.
-
Dilute the solution with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute the solution with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a glass vial and heat it in an oven at 80°C for 48 hours.
-
After heating, allow the sample to cool and dissolve it in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in a suitable solvent) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the sample by HPLC.
-
-
HPLC Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
-
Protocol 2: Assessing this compound Stability in Experimental Media
This protocol helps determine the stability of this compound in your specific experimental buffer or cell culture medium.
Materials:
-
This compound stock solution
-
Your experimental buffer or cell culture medium
-
HPLC system
Procedure:
-
Spike your experimental medium with this compound to the final working concentration you use in your experiments.
-
Incubate the medium under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium.
-
Immediately analyze the aliquot by HPLC to determine the concentration of this compound remaining.
-
Plot the concentration of this compound versus time to determine its stability profile in your experimental conditions.
Visualizations
Signaling Pathway of ICMT
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a key enzyme in the post-translational modification of CaaX proteins, including the Ras family of small GTPases. Inhibition of ICMT by this compound disrupts the membrane localization and signaling of these proteins, thereby affecting downstream pathways such as the MAPK signaling cascade.[6]
Caption: ICMT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Forced Degradation Study
The following workflow outlines the key steps in performing a forced degradation study for this compound.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Addressing variability in Icmt-IN-4 experimental outcomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Icmt-IN-4, a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). Our goal is to help you address variability in your experimental outcomes and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt is a critical enzyme that catalyzes the final step in the post-translational modification of C-terminal CAAX motif-containing proteins, such as those in the Ras superfamily of small GTPases.[1][2][3][4] This final step involves the methylation of the C-terminal prenylcysteine.[2] By inhibiting Icmt, this compound prevents this methylation, which is crucial for the proper subcellular localization and function of these proteins.[1][2] For instance, the mislocalization of Ras from the plasma membrane disrupts downstream signaling pathways, including the MAPK and Akt pathways, which are often implicated in cell proliferation and survival.[1][5][6]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily utilized in cancer research due to its ability to modulate the activity of oncogenic proteins like Ras.[1] It is often used to study the effects of inhibiting the Ras signaling pathway in various cancer cell lines.[1] Additionally, given Icmt's role in regulating inflammatory responses through the Ras/MAPK/AP-1 pathway, Icmt inhibitors are also being investigated for their anti-inflammatory properties.[5][7]
Q3: What is the optimal concentration of this compound to use in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. It is highly recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and assay. As a starting point, you can refer to the potencies of other known Icmt inhibitors.
| Inhibitor | IC50 (Icmt) | Cell Line Examples and GI50 |
| Cysmethynil | Not specified | Mouse embryonic fibroblasts, various cancer cell lines.[1][2][6] |
| MTPA | Not specified | RAW264.7 cells, peritoneal macrophages.[5] |
| ICMT-IN-7 | 0.015 µM | CCRF-CEM (GI50: 3 µM), DU-145, HCT-116, HL-60, MIA PaCa-2, PC-3, SK-MEL-2, T-24.[8] |
Note: GI50 is the concentration that causes 50% growth inhibition.
Q4: How should I prepare and store this compound?
A4: For optimal stability, this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution.[9][10][11][12] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Before each experiment, a fresh working solution should be prepared by diluting the stock solution in the appropriate cell culture medium. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may lead to variability in experimental outcomes when using this compound.
Issue 1: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding: | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and mix the cell suspension between seeding replicates. |
| Edge effects in multi-well plates: | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate pipetting of this compound: | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. |
| Cell culture contamination: | Regularly check your cell cultures for any signs of microbial contamination. Use proper aseptic techniques. |
Issue 2: Lower Than Expected Potency (High IC50 Value)
| Potential Cause | Recommended Solution |
| Degradation of this compound: | Ensure proper storage of the compound. Avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh working solutions for each experiment. |
| Low Icmt expression in the cell line: | Verify the expression level of Icmt in your chosen cell line via Western blot or qPCR. Cell lines with lower Icmt expression may be less sensitive to the inhibitor. |
| Drug efflux pumps: | Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. Consider using a cell line with lower efflux pump activity or co-administering an efflux pump inhibitor as a control experiment. |
| Suboptimal assay conditions: | Optimize assay parameters such as cell density, incubation time, and the concentration of other reagents. |
| Poor solubility of this compound: | While a DMSO stock is common, ensure the final concentration in your aqueous cell culture media does not lead to precipitation. Visually inspect for any precipitate after dilution. If solubility is an issue, exploring alternative formulation strategies may be necessary.[9][10][11][12] |
Issue 3: Inconsistent Downstream Signaling Readouts (e.g., p-ERK, p-Akt)
| Potential Cause | Recommended Solution |
| Timing of analysis: | The effect of this compound on downstream signaling can be transient. Perform a time-course experiment to determine the optimal time point for observing the desired effect on protein phosphorylation or localization. |
| Cell confluence: | Cell density can significantly impact signaling pathways. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. |
| Serum concentration in media: | Serum contains growth factors that can activate the Ras-MAPK and other signaling pathways. Consider serum-starving the cells before and during treatment to reduce background signaling. |
| Off-target effects: | While this compound is designed to be specific, off-target effects can occur, especially at higher concentrations.[13][14][15][16][17][18] It is crucial to include appropriate controls, such as a rescue experiment by overexpressing Icmt, to confirm that the observed effects are indeed due to Icmt inhibition.[2][6] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for determining the cytotoxic or anti-proliferative effect of this compound on adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (490 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium and incubate for 24 hours.[19]
-
Prepare serial dilutions of this compound in complete growth medium. A common starting range is from 100 µM down to 0.01 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[19]
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits Icmt, preventing Ras methylation and membrane localization, thereby blocking downstream signaling.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.skku.edu [pure.skku.edu]
- 6. pnas.org [pnas.org]
- 7. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Synchronous effects of targeted mitochondrial complex I inhibitors on tumor and immune cells abrogate melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Time to hit pause on mitochondria-targeting cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Factors confounding the successful extrapolation of in vitro CYP3A inhibition information to the in vivo condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Cell Viability Assays for Icmt-IN-4 Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Icmt-IN-4 in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is a critical enzyme in the post-translational modification of proteins containing a C-terminal CaaX motif, including the Ras family of oncoproteins. By methylating the isoprenylated cysteine, ICMT promotes the proper localization and function of these proteins. Inhibition of ICMT can disrupt signaling pathways that are crucial for cell proliferation, survival, and differentiation, such as the MAPK and PI3K/Akt pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]
Q2: Which cell viability assay is best for this compound treated cells?
The optimal assay depends on your specific experimental needs and cell type.
-
For high-throughput screening and general viability assessment, colorimetric assays like MTT, MTS, or XTT are commonly used. However, be aware of potential interference from the compound.
-
For a more sensitive and interference-free readout, ATP-based luminescent assays (e.g., CellTiter-Glo®) are highly recommended.[2][3] These assays measure the ATP level, a direct indicator of metabolically active cells.[3]
-
For direct cell counting and viability assessment, the trypan blue exclusion assay is a straightforward method, although it is lower in throughput.
Q3: My MTT assay results show an unexpected increase in viability at high concentrations of this compound. What could be the cause?
This can be due to interference of the compound with the MTT reagent.[4] Some small molecules can chemically reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal that is independent of cellular metabolic activity.[5] It is crucial to include a "compound only" control (this compound in media without cells) to check for this interference. If interference is observed, consider using an alternative assay like an ATP-based assay or trypan blue exclusion.
Q4: How should I dissolve and dilute this compound for my experiments?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[6] Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentrations in your cell culture medium. Ensure the final DMSO concentration in your culture wells is consistent across all treatments (including the vehicle control) and is below a level that is toxic to your cells (typically ≤ 0.5%).
Q5: The IC50 value for this compound varies between my experiments. Why?
IC50 values can be influenced by several factors, including:
-
Cell seeding density: Higher cell densities can sometimes lead to higher IC50 values.[7]
-
Treatment duration: The length of exposure to the compound will significantly impact the IC50 value.[8]
-
Assay type: Different viability assays measure different cellular parameters and can yield different IC50 values.
-
Cell line variability: Different cancer cell lines will exhibit varying sensitivities to the inhibitor.[9]
Standardizing these parameters across experiments is crucial for obtaining reproducible results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in MTT/MTS/XTT assay | 1. this compound is colored and absorbs at the measurement wavelength.2. this compound has reducing properties, directly reducing the tetrazolium salt.[5]3. Contamination of reagents or media. | 1. Include a "compound only" control (this compound in media without cells) and subtract its absorbance from all readings.2. If direct reduction is confirmed, switch to a non-tetrazolium-based assay (e.g., ATP-based assay or Trypan Blue).3. Use fresh, sterile reagents and media. |
| Low signal or poor dynamic range | 1. Cell seeding density is too low or too high.2. Incubation time with the assay reagent is too short.3. The cell line is resistant to this compound. | 1. Optimize cell seeding density by performing a cell titration experiment.2. Ensure you are following the manufacturer's protocol for incubation time.3. Confirm the expected sensitivity of your cell line to ICMT inhibition from literature or preliminary experiments. |
| Inconsistent results between replicates ("edge effect") | 1. Uneven evaporation from the outer wells of the microplate.2. Temperature gradients across the plate during incubation. | 1. Fill the outer wells of the plate with sterile PBS or media without cells.2. Ensure proper humidification in the incubator. Allow plates to equilibrate to room temperature before adding reagents.[10] |
| Discrepancy between MTT and other viability assays (e.g., Trypan Blue) | 1. this compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). MTT measures metabolic activity, which may not directly correlate with cell number if cells are arrested but still metabolically active.[11]2. Interference of this compound with the MTT assay.[12] | 1. Use a direct cell counting method like Trypan Blue or a DNA-based proliferation assay (e.g., BrdU or EdU incorporation) to distinguish between cytostatic and cytotoxic effects.2. As mentioned previously, test for compound interference and consider alternative assays. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a "no cells" control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is based on the principles of the Promega CellTiter-Glo® assay and should be adapted based on the specific manufacturer's instructions.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Use an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation and Addition: Equilibrate the plate and the luminescent assay reagent to room temperature.[10] Add a volume of the reagent equal to the volume of media in the well (e.g., 100 µL).
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Luminescence Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Data
The following table provides an example of how to present IC50 data for this compound. The values presented are for illustrative purposes and should be determined experimentally for your specific cell lines and conditions. An IC50 of 0.29 µM has been reported for an ICMT inhibitor, Cysmethynil.[6]
| Cell Line | Assay Type | Treatment Duration (hours) | IC50 (µM) |
| Pancreatic Cancer (e.g., PANC-1) | MTT | 72 | To be determined |
| Breast Cancer (e.g., MDA-MB-231) | ATP-based | 72 | To be determined |
| Colon Cancer (e.g., HCT116) | MTT | 48 | To be determined |
| Example Value | N/A | N/A | 0.29[6] |
Signaling Pathways and Workflows
Caption: Icmt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining cell viability after this compound treatment.
References
- 1. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. ATP cell viability assay | RE-Place [re-place.be]
- 3. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ICMT Inhibitor The ICMT Inhibitor controls the biological activity of ICMT. This small molecule/inhibitor is primarily used for Cancer applications. | Sigma-Aldrich [sigmaaldrich.com]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Effects of diluents on cell culture viability measured by automated cell counter | PLOS One [journals.plos.org]
- 12. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ATP assay [protocols.io]
Technical Support Center: Flow Cytometry Analysis of Cells Treated with Icmt-IN-4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Icmt-IN-4 in flow cytometry applications. The information provided is based on the known mechanisms of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect cells?
A1: this compound is an inhibitor of the enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT is responsible for the final step in the post-translational modification of proteins that have a C-terminal CAAX motif, such as Ras and Rho GTPases.[1][2] This modification, a carboxyl methylation, is crucial for the proper localization and function of these signaling proteins.[3][4] By inhibiting ICMT, this compound disrupts the signaling pathways regulated by these proteins, which can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[5][6]
Q2: What are the expected effects of this compound treatment on cell populations in a flow cytometry experiment?
A2: Treatment with an ICMT inhibitor like this compound is expected to lead to an increase in the apoptotic cell population and may cause arrest in the G1 phase of the cell cycle.[5] Therefore, in a typical flow cytometry experiment, you would expect to see:
-
An increase in the percentage of Annexin V-positive cells, indicating apoptosis.
-
Changes in the cell cycle profile, specifically an accumulation of cells in the G1 phase and a reduction in the S and G2/M phases.
Q3: What concentration of this compound should I use for my experiments?
A3: The optimal concentration of this compound will be cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting point for a new small molecule inhibitor might be to test a range of concentrations from 10 to 40 µmol/L for 48 hours.[5]
Q4: How long should I treat my cells with this compound before analysis?
A4: The optimal treatment time will depend on the specific cell line and the endpoint being measured. For apoptosis induction, significant effects can often be observed after 18 to 48 hours of treatment.[5][7] For cell cycle analysis, a 24 to 48-hour treatment is a common starting point. It is advisable to perform a time-course experiment to determine the optimal incubation period for your experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during flow cytometry analysis of cells treated with this compound.
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for apoptosis (e.g., low Annexin V staining) | Insufficient this compound concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.[8] |
| Target protein expression is low in your cell model. | Confirm that your cell line expresses ICMT and the downstream targets (e.g., Ras, RhoA). | |
| Issues with the staining protocol. | Ensure that the Annexin V binding buffer is used correctly and that the cells are not overly washed, which can remove the stained cells. | |
| High background fluorescence | Non-specific antibody binding. | Include an isotype control to assess non-specific binding. Block Fc receptors if necessary.[9] |
| Cell death and debris. | Use a viability dye (e.g., Propidium Iodide, DAPI) to exclude dead cells from the analysis. Gate on the main cell population to exclude debris.[8] | |
| Unexpected cell cycle profile (e.g., no G1 arrest) | Cell line is resistant to this compound. | Some cell lines may have alternative signaling pathways that compensate for ICMT inhibition. Consider using a different cell line or a combination treatment. |
| Sub-optimal inhibitor concentration. | Re-evaluate the effective concentration of this compound for inducing cell cycle arrest in your specific cell line. | |
| High percentage of dead cells in the untreated control | Poor cell health or harsh experimental conditions. | Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. Handle cells gently during harvesting and staining.[10] |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined time period (e.g., 24-48 hours).
-
Cell Harvesting: Gently collect the cell culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle method like Accutase or Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and washing step.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.
-
Cell Harvesting: Harvest the cells as described in Protocol 1.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a PI/RNase staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution of the cell cycle phases.[8]
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Apoptosis in Pancreatic Cancer Cells (e.g., MiaPaCa-2) after 48 hours.
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 5.2 ± 0.8 | 3.1 ± 0.5 |
| 10 | 15.8 ± 2.1 | 8.5 ± 1.2 |
| 20 | 35.4 ± 3.5 | 18.2 ± 2.3 |
| 40 | 55.1 ± 4.2 | 30.7 ± 3.1 |
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells (e.g., MiaPaCa-2) after 48 hours.
| This compound Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 45.3 ± 2.5 | 30.1 ± 1.8 | 24.6 ± 2.1 |
| 20 | 68.7 ± 3.1 | 15.2 ± 1.5 | 16.1 ± 1.9 |
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for flow cytometry.
Caption: Troubleshooting decision tree for weak apoptotic signal.
References
- 1. Inhibition of ICMT Induces Endothelial Cell Apoptosis through GRP94 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - ISOPRENYLCYSTEINE CARBOXYL METHYLTRANSFERASE (ICMT):STRUCTURE, FUNCTION, AND INHIBITOR DESIGN - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fighting cancer by disrupting C-terminal methylation of signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of ICMT induces endothelial cell apoptosis through GRP94 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. bosterbio.com [bosterbio.com]
- 10. docs.abcam.com [docs.abcam.com]
Validation & Comparative
A Comparative Analysis of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a critical therapeutic target in oncology and for certain rare genetic disorders. This enzyme catalyzes the final step in the post-translational modification of many proteins, including the Ras family of small GTPases, which are frequently mutated in cancer. Inhibition of ICMT disrupts the proper localization and function of these proteins, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This guide provides a comparative overview of the efficacy of several known ICMT inhibitors, supported by available experimental data. While specific data for Icmt-IN-4 is not publicly available, this guide is structured to allow for its inclusion and comparison as data emerges.
Efficacy of ICMT Inhibitors: A Quantitative Comparison
The following table summarizes the reported efficacy of various ICMT inhibitors based on their half-maximal inhibitory concentration (IC50) and their effects on cell viability.
| Inhibitor | IC50 (ICMT Inhibition) | Cell Viability (IC50) | Cell Line(s) | Reference |
| Cysmethynil | Not explicitly stated in provided abstracts, but it is a prototypical indole-based inhibitor. | PC3 prostate, HepG2 liver | [1] | |
| Compound 8.12 | Not explicitly stated, but noted to have "marked improvement in efficacy" over cysmethynil. | More potent than cysmethynil. | Icmt+/+ and Icmt-/- MEFs, PC3, HepG2 | [1] |
| C75 | 0.5 µM | Human HGPS cells, Zmpste24-deficient mouse fibroblasts | [2] | |
| UCM-13207 (Cpd21) | Not explicitly stated, but noted to be bioavailable with promising pharmacokinetic properties. | Cells from mice and children with HGPS | [3] | |
| Pyrazin-2-amine based inhibitor | 0.0014 µM | No data available | No data available | [4] |
| JAN | Inhibition of 71% (concentration not specified) | 9.7 ± 0.1 µM (MCF-7), 8.8 ± 0.3 µM (MDA-MB-231) | MCF-7, MDA-MB-231 | [4] |
| Indole-based inhibitors (general) | 0.6 to 67 µM | 3.4 to 32 µM | Cancer cells | [4] |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of efficacy data. Below are representative protocols for key assays used to characterize ICMT inhibitors.
IC50 Determination via In Vitro ICMT Enzyme Assay
This protocol outlines a general procedure for determining the concentration of an inhibitor required to reduce the activity of the ICMT enzyme by 50%.
-
Enzyme and Substrate Preparation : Recombinant human ICMT enzyme is purified. A farnesylated or geranylgeranylated peptide or protein substrate (e.g., farnesyl-cysteine) and the methyl donor S-adenosyl-L-[methyl-3H]methionine ([3H]SAM) are prepared in an appropriate assay buffer.
-
Inhibitor Preparation : The ICMT inhibitor is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Reaction Initiation : The enzymatic reaction is initiated by adding the ICMT enzyme to a mixture containing the substrate, [3H]SAM, and the inhibitor at various concentrations. The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination and Measurement : The reaction is stopped, and the amount of radiolabeled, methylated product is quantified. This is often achieved by capturing the methylated product on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis : The percentage of ICMT inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
This protocol describes a common method to assess the effect of an ICMT inhibitor on the viability of cultured cells.
-
Cell Seeding : Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment : The cells are treated with the ICMT inhibitor at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation : The treated cells are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization : The culture medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is calculated from the dose-response curve.
Visualizing ICMT's Role and Inhibition
Signaling Pathway of Ras Post-Translational Modification
The following diagram illustrates the post-translational modification pathway of Ras proteins, highlighting the critical role of ICMT.
Caption: Post-translational modification of Ras proteins, a process inhibited by ICMT inhibitors.
Experimental Workflow for Evaluating ICMT Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of a novel ICMT inhibitor.
Caption: Preclinical evaluation workflow for novel ICMT inhibitors.
Concluding Remarks
The landscape of ICMT inhibitors is expanding, with several compounds demonstrating potent anti-cancer and therapeutic effects in preclinical models. While direct efficacy data for this compound is not yet available in the public domain, the established inhibitors provide a strong benchmark for comparison. The provided data and representative protocols offer a framework for evaluating novel ICMT inhibitors and understanding their therapeutic potential. As research progresses, it will be crucial to continue characterizing the efficacy, selectivity, and safety profiles of new chemical entities targeting ICMT.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Icmt-IN-4 and Cysmethynil in Oncology Research
A new generation of isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors is demonstrating enhanced potency and improved pharmaceutical properties, offering promising new avenues for targeting KRAS-driven cancers. This guide provides a detailed comparison of Icmt-IN-4 and its parent compound, cysmethynil, with a focus on their performance in preclinical cancer models.
In the landscape of targeted cancer therapy, the inhibition of post-translational modifications of oncogenic proteins like KRAS represents a critical area of investigation. Isoprenylcysteine carboxyl methyltransferase (Icmt) is a key enzyme in the final step of the prenylation pathway, which is essential for the proper localization and function of KRAS and other small GTPases.[1] By inhibiting Icmt, researchers can disrupt oncogenic signaling and induce cancer cell death.
Cysmethynil was one of the first identified small molecule inhibitors of Icmt.[2] While it has demonstrated anti-cancer activity, its development has been hampered by poor physicochemical properties, including low aqueous solubility.[1] This has led to the development of derivatives with improved characteristics. This compound, also known as compound 8.12, is an amino-derivative of cysmethynil designed for enhanced pharmacological properties and increased potency.[1]
This guide offers a comprehensive, data-driven comparison of these two Icmt inhibitors to aid researchers, scientists, and drug development professionals in their evaluation of these compounds for cancer research.
Performance and Efficacy: A Quantitative Comparison
Experimental data from in vitro and in vivo studies reveal significant differences in the anti-cancer activity and pharmacokinetic profiles of this compound and cysmethynil.
| Parameter | This compound (Compound 8.12) | Cysmethynil | Source(s) |
| Target | Isoprenylcysteine carboxyl methyltransferase (Icmt) | Isoprenylcysteine carboxyl methyltransferase (Icmt) | [1][2] |
| Mechanism of Action | Inhibition of Icmt, leading to mislocalization of RAS and impaired downstream signaling. | Inhibition of Icmt, leading to mislocalization of RAS and impaired downstream signaling. | [1][2] |
Table 1. General Characteristics of this compound and Cysmethynil.
In Vitro Efficacy
This compound demonstrates significantly greater potency in inhibiting the growth of cancer cell lines compared to cysmethynil.
| Cell Line | This compound (Compound 8.12) IC₅₀ | Cysmethynil IC₅₀ | Fold Improvement | Source(s) |
| HepG2 (Liver Cancer) | ~1.9 µM | ~19.3 µM | ~10-fold | [1] |
| PC3 (Prostate Cancer) | ~2.3 µM | ~20-30 µM | ~9-13-fold | [1][3] |
Table 2. Comparative In Vitro Anti-proliferative Activity. IC₅₀ values represent the concentration of the inhibitor required to reduce cell viability by 50%.
In Vivo Efficacy
In xenograft models, this compound shows superior tumor growth inhibition at a lower dose compared to cysmethynil.
| Xenograft Model | Compound | Dosage | Route | Tumor Growth Inhibition | Source(s) |
| HepG2 | This compound (Compound 8.12) | 30 mg/kg | Intraperitoneal | Significant reduction in tumor volume compared to cysmethynil. | [1] |
| HepG2 | Cysmethynil | 75 mg/kg | Intraperitoneal | Less effective than this compound at a higher dose. | [1] |
| PC3 | Cysmethynil | 100-200 mg/kg | Intraperitoneal | Markedly reduced tumor size. | [3] |
Table 3. Comparative In Vivo Anti-tumor Efficacy.
Pharmacokinetic Profile
| Parameter | This compound (Compound 8.12) - 10 mg/kg | This compound (Compound 8.12) - 25 mg/kg | Cysmethynil | Source(s) |
| AUC (µg/mL*h) | 1.8 | 6.5 | Data not available | [1] |
| Cmax (µg/mL) | 0.8 | 2.5 | Data not available | [1] |
| Tmax (h) | 0.25 | 0.25 | Data not available | [1] |
| Half-life (t½) (h) | 1.5 | 1.9 | Longer than this compound | [1] |
Table 4. Pharmacokinetic Parameters in Mice (Intraperitoneal Administration).
Mechanism of Action: Targeting the KRAS Signaling Pathway
Both this compound and cysmethynil exert their anti-cancer effects by inhibiting Icmt, a critical enzyme in the post-translational modification of KRAS and other CAAX-box containing proteins. This inhibition disrupts the proper membrane localization of KRAS, thereby attenuating downstream oncogenic signaling.
Caption: Inhibition of ICMT by this compound and cysmethynil.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and cysmethynil.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HepG2, PC3)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and cysmethynil stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and cysmethynil in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Anchorage-Independent Growth Assay (Soft Agar Colony Formation Assay)
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
Agarose (low melting point)
-
This compound and cysmethynil stock solutions
-
Sterile PBS
Procedure:
-
Prepare the bottom agar layer: Mix equal volumes of 1% agarose (melted and cooled to 40°C) and 2x complete culture medium. Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare the top agar layer with cells: Trypsinize and count the cells. Prepare a single-cell suspension. Mix the cells with 0.7% agarose (melted and cooled to 40°C) and 2x complete culture medium to a final cell concentration of 5,000 cells/mL and a final agarose concentration of 0.35%.
-
Carefully layer 1 mL of the cell-agarose suspension on top of the solidified bottom agar layer.
-
Allow the top layer to solidify at room temperature.
-
Add 1 mL of complete culture medium containing the desired concentrations of this compound or cysmethynil (and a vehicle control) on top of the agar.
-
Incubate the plates at 37°C and 5% CO₂ for 2-3 weeks, feeding the cells with fresh medium containing the inhibitors every 3-4 days.
-
After the incubation period, stain the colonies with 0.005% crystal violet.
-
Count the number of colonies in each well using a microscope.
Western Blot Analysis of KRAS Signaling
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.
Materials:
-
Cancer cell lines
-
This compound and cysmethynil
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-ERK, rabbit anti-ERK, rabbit anti-phospho-AKT, rabbit anti-AKT, mouse anti-KRAS, mouse anti-GAPDH)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, cysmethynil, or vehicle control for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
Caption: A typical experimental workflow for comparing Icmt inhibitors.
Conclusion
The available data strongly suggest that this compound (compound 8.12) is a superior Icmt inhibitor compared to its parent compound, cysmethynil. With approximately 10-fold greater potency in vitro and enhanced tumor growth inhibition in vivo at a lower dose, this compound represents a more promising candidate for further preclinical and clinical development. Its improved physicochemical properties and favorable pharmacokinetic profile further support its potential as a therapeutic agent for KRAS-driven cancers. While cysmethynil was a foundational tool in establishing Icmt as a viable anti-cancer target, this compound exemplifies the successful evolution of a lead compound into a more drug-like and efficacious molecule. Future research should focus on further characterizing the in vivo efficacy of this compound in a broader range of cancer models and exploring its potential in combination therapies.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of Compound Plasma Concentration–Time Profiles in Mice Using Random Forest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validating the Anti-Tumor Efficacy of Icmt Inhibitors in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor effects of potent Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors, exemplified by the novel compound 8.12, in preclinical xenograft models. The data presented herein is compiled from publicly available scientific literature and is intended to offer an objective comparison with other relevant compounds, supported by experimental data and detailed protocols.
Introduction to Icmt Inhibition
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of numerous proteins, including the Ras family of small GTPases. These proteins play a pivotal role in cell signaling pathways that govern proliferation, differentiation, and survival. The proper localization and function of Ras proteins are dependent on a series of modifications, with the final step being methylation by Icmt. Inhibition of Icmt disrupts this process, leading to mislocalization of Ras and subsequent attenuation of its downstream signaling, ultimately resulting in anti-tumor effects such as cell cycle arrest, autophagy, and apoptosis.[1][2] This has positioned Icmt as a promising target for cancer therapy.
Comparative Efficacy of Icmt Inhibitors in Xenograft Models
Preclinical studies in xenograft models have demonstrated the in vivo anti-tumor activity of Icmt inhibitors. Here, we compare the efficacy of a potent amino-derivative of cysmethynil, compound 8.12, with its parent compound, cysmethynil.
Table 1: Comparison of Icmt Inhibitor Monotherapy in a HepG2 Xenograft Model
| Compound | Dosage | Administration Route | Tumor Growth Inhibition | Animal Model | Cell Line | Reference |
| Compound 8.12 | 50 mg/kg | Intraperitoneal | More potent than cysmethynil | Balb/c mice | HepG2 | |
| Cysmethynil | up to 300 mg/kg | Intraperitoneal | Effective tumor growth inhibition | Mice | HepG2 | [3] |
Note: While the referenced study highlights the greater potency of compound 8.12, specific percentage of tumor growth inhibition was not provided in the abstract.
Combination Therapy Potential
The anti-tumor effects of Icmt inhibitors can be enhanced when used in combination with other targeted therapies.
Table 2: Efficacy of Icmt Inhibitor Combination Therapy in Xenograft Models
| Combination Therapy | Finding | Animal Model | Reference |
| Compound 8.12 + Gefitinib (EGFR inhibitor) | Synergistic antitumor efficacy | Not specified | [4] |
| Cysmethynil + Paclitaxel/Doxorubicin | Sensitizes cervical cancer cells to chemotherapy | SCID mice | [5] |
Experimental Protocols
The following is a generalized protocol for evaluating the anti-tumor efficacy of Icmt inhibitors in a subcutaneous xenograft model, based on methodologies described in the cited literature.
Subcutaneous Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., HepG2, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO₂).
-
Animal Models: Immunocompromised mice (e.g., Balb/c nude, SCID) aged 6-8 weeks are used for tumor implantation.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10⁶ to 5 x 10⁶ cells) in a suitable medium (e.g., PBS or media mixed with Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., 2-3 times per week) using caliper measurements. Tumor volume is calculated using the formula: (length x width²)/2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational compound (e.g., compound 8.12) and comparators are administered via the specified route (e.g., intraperitoneal injection) at the indicated doses and schedules. The control group receives a vehicle control.
-
Data Collection: Tumor volumes and body weights are recorded throughout the study. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric for efficacy.
Signaling Pathways and Experimental Workflows
Icmt Signaling Pathway
The following diagram illustrates the role of Icmt in the Ras signaling pathway and the effect of its inhibition.
Caption: Icmt's role in Ras localization and signaling.
Xenograft Study Workflow
The diagram below outlines the typical workflow for an in vivo xenograft study to evaluate an anti-tumor compound.
Caption: Workflow for a preclinical xenograft study.
Conclusion
The available preclinical data strongly support the anti-tumor effects of potent Icmt inhibitors like compound 8.12 in xenograft models. These compounds demonstrate efficacy as single agents and show promise for synergistic effects in combination with other cancer therapies. The provided experimental framework can guide researchers in the further validation and comparison of Icmt inhibitors for oncology drug development. Further studies are warranted to fully elucidate the therapeutic potential of this class of compounds in various cancer types.
References
- 1. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysmethynil - Wikipedia [en.wikipedia.org]
- 3. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Cross-validation of Icmt-IN-4's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical inhibitor Icmt-IN-4's performance with other known Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors. The data presented is based on published findings for indole-based Icmt inhibitors, which share a common structural scaffold and mechanism of action. This comparative analysis is intended to serve as a valuable resource for researchers engaged in the development of novel cancer therapeutics targeting the Ras signaling pathway.
Mechanism of Action: Targeting Ras Post-Translational Modification
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of proteins containing a C-terminal CAAX motif, most notably the Ras family of small GTPases.[1][2] This modification is essential for the proper localization of Ras to the plasma membrane, a prerequisite for its role in downstream signaling pathways that regulate cell proliferation, differentiation, and survival.[3][4] Inhibition of Icmt leads to the mislocalization of Ras, thereby disrupting these signaling cascades and potentially inducing cell death in cancer cells.[2][3]
Icmt inhibitors, such as the well-characterized indole-based compound cysmethynil and its derivatives, compete with the isoprenylated cysteine substrate of Icmt.[2][5] This competitive inhibition prevents the final methylation step in Ras processing, leading to the accumulation of unprocessed Ras in the cytoplasm and a reduction in its oncogenic signaling activity.[2][3]
Comparative Performance of Icmt Inhibitors
To contextualize the potential efficacy of this compound, this section presents a summary of reported in vitro activities for several indole-based Icmt inhibitors. The data is compiled from various studies and presented for easy comparison.
| Compound | Icmt Inhibition IC50 (µM) | Cell Viability IC50 (µM) (Cell Line) | Reference |
| This compound (Hypothetical) | [Data not available] | [Data not available] | |
| Cysmethynil | 2.4 - 7.1 | 24.8 (PC3), 26.8 (MDA-MB-231) | [2][5] |
| Compound 8.12 | [Not specified, but noted as more effective than cysmethynil] | [Lower than cysmethynil, specific values not provided in abstract] | [3] |
| Compound J1-1 | 1.0 - 6.5 | 19.1 - <25 (MDA-MB-231) | [2] |
| Compound D2-1 | 1 | [Not specified] | [2] |
| Compound R1-11 | [Lower than cysmethynil] | 2.0 (PC3), 2.2 (MDA-MB-231) | [2] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approaches used to validate Icmt inhibitors, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Target Activated Ras Proteins: Direct Inhibition vs. Induced Mislocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules. [scholars.duke.edu]
A Comparative Analysis of Icmt-IN-4 and Genetic Knockdown of ICMT: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic suppression of a therapeutic target is paramount. This guide provides a comprehensive comparative analysis of Icmt-IN-4, a small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), and genetic knockdown of ICMT. We present a detailed examination of their effects on cellular processes, supported by quantitative data and experimental protocols, to aid in the strategic design of future research and therapeutic development.
Introduction to ICMT and its Inhibition
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme that catalyzes the final step in the post-translational modification of a variety of proteins, including the Ras superfamily of small GTPases.[1][2][3] This process, known as prenylation, is essential for the proper membrane localization and function of these proteins, many of which are key regulators of cell growth, differentiation, and survival.[4][5] Dysregulation of ICMT activity and the subsequent aberrant signaling of its substrates, particularly RAS proteins, are implicated in numerous cancers.[6][7][8][9] Consequently, ICMT has emerged as a promising therapeutic target.
Two primary strategies are employed to interrogate and inhibit ICMT function: pharmacological inhibition using small molecules like this compound (also known as cysmethynil) and genetic knockdown using techniques such as shRNA or CRISPR/Cas9. While both approaches aim to reduce ICMT activity, they differ in their mechanism, specificity, and potential off-target effects. This guide will dissect these differences to provide a clear understanding of their respective utility in research and clinical applications.
Comparative Efficacy and Cellular Effects
Both this compound and genetic knockdown of ICMT have been shown to effectively inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in various cancer models. However, the magnitude and specifics of these effects can vary. The following tables summarize key quantitative data from published studies to facilitate a direct comparison.
Table 1: Effects on Cell Viability and Proliferation
| Parameter | This compound (Cysmethynil) | ICMT Genetic Knockdown (shRNA/CRISPR) | Cell Lines | Citation |
| IC50 for Cell Viability | 10 - 40 µmol/L (48h) | Not Applicable | MiaPaCa2, AsPC-1, PANC-1, BxPC-3, etc. | [10] |
| Colony Formation | Significant reduction with increasing concentration | Complete abolishment of 3rd generation sphere formation | MiaPaCa2, MDA-MB231 | [7] |
| Tumor Growth (in vivo) | Significant reduction in xenograft tumor volume | Significant reduction in xenograft tumor volume | MiaPaCa2, MDA-MB231 | [7][10] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest
| Parameter | This compound (Cysmethynil) | ICMT Genetic Knockdown (shRNA/CRISPR) | Cell Lines | Citation |
| Apoptosis | Significant induction of apoptosis | Increased cleaved caspase 7 levels | MiaPaCa2, MDA-MB231 | [11][12] |
| Cell Cycle Arrest | Induces G2/M arrest | Significant increase of G2/M population | MDA-MB231 | [12] |
Table 3: Impact on Cancer Stemness and Self-Renewal
| Parameter | This compound (Cysmethynil) | ICMT Genetic Knockdown (shRNA/CRISPR) | Cell Lines | Citation |
| Sphere Formation | Significant reduction in tumor sphere formation | Complete abolishment of 3rd generation sphere formation | MiaPaCa2, MDA-MB231 | [7][13] |
| Self-Renewal Ability | Reduced self-renewal ability | Reduced self-renewal/stemness | KRAS-driven pancreatic and breast cancer cells | [7][14] |
Impact on Signaling Pathways
The primary mechanism by which ICMT inhibition exerts its anti-cancer effects is through the disruption of RAS signaling. ICMT is responsible for the carboxyl methylation of RAS proteins, a crucial step for their proper localization to the plasma membrane and subsequent activation of downstream signaling cascades.[15][16] Both this compound and ICMT knockdown have been shown to decrease the activation of key downstream effectors in the RAS-RAF-MEK-ERK and PI3K/AKT pathways.[6][12]
Figure 1: ICMT in the RAS Signaling Pathway. This diagram illustrates the post-translational modification of RAS proteins, highlighting the role of ICMT and the points of intervention for this compound and genetic knockdown.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the general methodologies for key experiments cited in the comparative analysis.
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 48 hours). For genetic knockdown experiments, cells with stable knockdown of ICMT are compared to control cells.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm. For XTT assays, measure the absorbance of the soluble formazan product directly at 450-500 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value for this compound.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: For pharmacological studies, treat with this compound at various concentrations. For genetic studies, use cells with stable ICMT knockdown.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Western Blot Analysis
-
Cell Lysis: Lyse treated or knockdown cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-ERK, p-AKT, cleaved caspase-3) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flanks of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups. Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection). For genetic knockdown studies, compare tumor growth from cells with ICMT knockdown versus control cells.
-
Tumor Measurement: Measure tumor volume regularly using calipers (Volume = 0.5 x length x width^2).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Logical Comparison: Pharmacological vs. Genetic Inhibition
The choice between using a pharmacological inhibitor like this compound and a genetic knockdown approach depends on the specific research question. The following diagram and discussion highlight the key considerations.
References
- 1. ICMT - Wikipedia [en.wikipedia.org]
- 2. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoprenylcysteine carboxyl methyltransferase facilitates glucose-induced Rac1 activation, ROS generation and insulin secretion in INS 832/13 β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Frontiers | Beyond the Mevalonate Pathway: Control of Post-Prenylation Processing by Mutant p53 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Scholars@Duke publication: Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal. [scholars.duke.edu]
- 15. PFKFB4 interacts with ICMT and activates RAS/AKT signaling-dependent cell migration in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Icmt-IN-4's Effect on Farnesylated Versus Geranylgeranylated Proteins: A Comparative Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the effects of isoprenylcysteine carboxyl methyltransferase (Icmt) inhibition on farnesylated and geranylgeranylated proteins, with a focus on the implications for drug development. While specific quantitative data for Icmt-IN-4 is not publicly available, this guide will utilize data from other well-characterized Icmt inhibitors to illustrate the principles of targeting this enzyme.
Introduction: The Critical Role of Icmt in Protein Prenylation
Protein prenylation, a crucial post-translational modification, involves the attachment of either a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group to a cysteine residue within the C-terminal CaaX box of a protein.[1][2] This lipid modification is essential for the proper subcellular localization and function of a wide range of proteins, including the Ras superfamily of small GTPases, which are critical regulators of cell growth, differentiation, and survival.[3]
Following the attachment of the isoprenoid lipid by either farnesyltransferase (FTase) or geranylgeranyltransferase I (GGTase I), the three terminal amino acids of the CaaX motif are cleaved by Ras-converting enzyme 1 (Rce1).[1] The final step in this pathway is the carboxylmethylation of the now-exposed prenylated cysteine by Icmt.[1][2] This methylation neutralizes the negative charge of the carboxyl group, increasing the protein's hydrophobicity and facilitating its anchoring to cellular membranes, which is often a prerequisite for its biological activity.[4]
This compound is a potent and selective inhibitor of Icmt. By blocking this final methylation step, this compound offers a therapeutic strategy to disrupt the function of oncogenic proteins that are dependent on prenylation for their activity. A key advantage of targeting Icmt is its role in processing both farnesylated and geranylgeranylated proteins.[2] This is particularly relevant in the context of resistance to farnesyltransferase inhibitors (FTIs), where some farnesylated proteins, such as KRAS, can undergo alternative geranylgeranylation to maintain their function.[2][5]
Comparative Efficacy: Farnesylated vs. Geranylgeranylated Proteins
The inhibition of Icmt is expected to impact both farnesylated and geranylgeranylated proteins. However, the functional consequences of this inhibition can differ between the two classes of proteins. Research suggests that the carboxylmethylation step is more critical for the proper localization and function of farnesylated proteins compared to many geranylgeranylated proteins.[2]
Data Presentation
The following table summarizes quantitative data for Icmt inhibitors, illustrating their effects on cell lines with dependencies on farnesylated or geranylgeranylated proteins. Note: This data is for Icmt inhibitors other than this compound and is presented to exemplify the principles of Icmt inhibition.
| Inhibitor | Protein Target (Primary Prenylation) | Cell Line | Assay | IC50 | Key Finding |
| Cysmethynil | HRAS (Farnesylated) | T24 (Bladder Carcinoma) | Cell Growth | ~5 µM | Inhibition of cell growth in an Icmt-dependent manner. |
| Cysmethynil | KRAS (Farnesylated/Geranylgeranylated) | HCT116 (Colon Carcinoma) | Anchorage-Independent Growth | ~10 µM | Blocks anchorage-independent growth, reversed by Icmt overexpression. |
| Analog 1b | KRAS (Farnesylated/Geranylgeranylated) | Jurkat | Ras Activation | <10 µM | Inhibits Ras activation and downstream Erk phosphorylation.[2] |
Experimental Protocols
A. Cell Viability/Growth Assay
-
Cell Plating: Seed cancer cell lines in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Icmt inhibitor (e.g., this compound) in the appropriate vehicle (e.g., DMSO). Add the diluted compounds to the cells and incubate for a period of 72 to 120 hours.
-
Viability Assessment: After the incubation period, add a viability reagent such as resazurin or CellTiter-Glo® to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the fluorescence or luminescence using a plate reader.
-
Data Analysis: Normalize the signal from treated wells to the vehicle-treated control wells. Plot the normalized values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[6][7]
B. Western Blot for Ras Localization
-
Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with the Icmt inhibitor or vehicle for the desired time (e.g., 24-48 hours).
-
Subcellular Fractionation: Harvest the cells and perform subcellular fractionation to separate the membrane and cytosolic fractions. This can be achieved using commercially available kits or standard protocols involving differential centrifugation.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from the membrane and cytosolic fractions onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for the Ras isoform of interest (e.g., anti-KRAS, anti-HRAS). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometric analysis can be performed to quantify the relative amount of Ras in the membrane versus the cytosolic fraction.
Mandatory Visualizations
Caption: The protein prenylation pathway and the inhibitory action of this compound.
References
- 1. Evaluation of Substrate and Inhibitor Binding to Yeast and Human Isoprenylcysteine Carboxyl Methyltransferases (Icmts) using Biotinylated Benzophenone-containing Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of the farnesyl protein transferase inhibitor SCH66336 on isoprenylation and signalling by the prostacyclin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Icmt Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of several known Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors. The data presented is based on publicly available experimental results. While this guide aims to be a valuable resource, it is important to note that a compound specifically named "Icmt-IN-4" could not be identified in the conducted research. The following comparison focuses on well-characterized Icmt inhibitors to provide a benchmark for the evaluation of novel compounds.
Comparison of Icmt Inhibitor Potency
The inhibitory activities of several small molecule Icmt inhibitors have been characterized using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | IC50 (µM) | Key Findings |
| Cysmethynil | 2.4[1][2] | A prototypical indole-based Icmt inhibitor. It has been shown to inhibit the growth of various cancer cell lines and induce autophagy.[1][3][4] |
| Compound 8.12 | Not explicitly stated for Icmt, but ~10-fold more potent than Cysmethynil in cell growth inhibition[3] | An amino-derivative of cysmethynil with improved pharmacological properties and greater in vivo potency.[3] |
| C75 | 0.5[5][6][7] | A potent, specific, and cell-permeable Icmt inhibitor that has been shown to delay senescence in models of Hutchinson-Gilford progeria syndrome (HGPS).[5][6][7] |
| UCM-13207 (Cpd21) | 1.4[8] | A bioavailable Icmt inhibitor that has shown promise in improving cellular and in vivo phenotypes of HGPS.[8] |
Experimental Protocols
In Vitro Icmt Inhibition Assay (Vapor Diffusion Methyltransferase Assay)
A common method to determine the in vitro inhibitory activity of compounds against Icmt is the vapor diffusion methyltransferase assay. This assay measures the transfer of a radiolabeled methyl group from the co-substrate S-adenosyl-L-[methyl-14C]methionine to a prenylated substrate.
Materials:
-
Recombinant Icmt enzyme (e.g., human Icmt or its yeast ortholog, Ste14p)
-
S-adenosyl-L-[methyl-14C]methionine (radiolabeled methyl donor)
-
Prenylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine (AFC) or a farnesylated Ras protein)
-
Test inhibitor compounds
-
Assay buffer
-
Base (e.g., NaOH) for hydrolysis
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a reaction vessel, combine the recombinant Icmt enzyme, the prenylated substrate, and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding S-adenosyl-L-[methyl-14C]methionine.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow for enzymatic methylation of the substrate.
-
Termination and Hydrolysis: Stop the reaction and hydrolyze the resulting methylated product by adding a strong base. This releases the radiolabeled methyl group as a volatile component.
-
Vapor Diffusion: The volatile radiolabeled methyl group is captured on a filter paper soaked in a scintillation cocktail placed in the vapor phase above the reaction mixture.
-
Quantification: The amount of radioactivity captured on the filter paper is measured using a scintillation counter.
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. The IC50 value is then calculated from a dose-response curve.[9][10]
Signaling Pathways and Experimental Workflows
Icmt and the Ras Signaling Pathway
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of proteins that contain a C-terminal "CAAX" motif.[11] One of the most well-known substrates of Icmt is the oncoprotein Ras.[4][12] The methylation of Ras by Icmt is essential for its proper localization to the plasma membrane and subsequent activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[13][14][15][16] Inhibition of Icmt disrupts Ras localization and function, thereby inhibiting these oncogenic signaling cascades.[3][17]
Experimental Workflow for Icmt Inhibitor Validation
The validation of a potential Icmt inhibitor involves a series of in vitro and cell-based assays to confirm its specificity and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cysmethynil | Other Transferases | Tocris Bioscience [tocris.com]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysmethynil - Wikipedia [en.wikipedia.org]
- 5. ICMT inhibitor C75 | ICMT inhibitor | Probechem Biochemicals [probechem.com]
- 6. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]
- 7. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoprenylcysteine Carboxylmethyltransferase-Based Therapy for Hutchinson–Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THE ISOPRENOID SUBSTRATE SPECIFICITY OF ISOPRENYLCYSTEINE CARBOXYLMETHYLTRANSFERASE: DEVELOPMENT OF NOVEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 15. anygenes.com [anygenes.com]
- 16. Ras pathway | Abcam [abcam.com]
- 17. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Reproducibility of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases. These proteins play a pivotal role in cell signaling pathways that govern proliferation, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers, making Icmt an attractive target for therapeutic intervention. This guide provides a comparative analysis of the preclinical data for prominent Icmt inhibitors, with a focus on cysmethynil and its analog, compound 8.12. While direct studies on the lab-to-lab reproducibility of a compound designated "Icmt-IN-4" are not available in the public domain, this guide addresses the core issue of reproducibility by comparing the performance of well-characterized Icmt inhibitors across different reported studies.
The data presented here is aggregated from multiple peer-reviewed publications to provide a comprehensive overview for researchers designing new experiments or evaluating the potential of Icmt inhibitors.
Data Presentation: Quantitative Comparison of Icmt Inhibitors
The following tables summarize the in vitro efficacy of cysmethynil and its more soluble and potent amino-derivative, compound 8.12, against Icmt and various cancer cell lines. The data is compiled from different studies to highlight the range of reported activities.
Table 1: In Vitro Icmt Enzymatic Inhibition
| Compound | IC50 (µM) | Assay Conditions | Reference |
| Cysmethynil | 2.4 | In vitro assay with biotin-S-farnesyl-l-cysteine (BFC) as substrate.[1][2] | Winter-Vann et al., 2005[2] |
| Cysmethynil | <0.2 | Pre-incubation of enzyme with inhibitor and AdoMet.[2] | Winter-Vann et al., 2005[2] |
| Compound 8.12 | Not explicitly reported in the same assay | - | Lau et al., 2014[3] |
Note: The IC50 of cysmethynil shows variability based on assay conditions, highlighting an important consideration for experimental design.
Table 2: Anti-proliferative Activity (Cell Viability) of Icmt Inhibitors in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Cysmethynil | PC3 (Prostate) | ~20-30 | Wang et al., 2008 |
| Cysmethynil | HepG2 (Liver) | ~18-21 | Lau et al., 2014[3] |
| Cysmethynil | MDA-MB-231 (Breast) | Not specified | - |
| Compound 8.12 | PC3 (Prostate) | ~1.6-3.2 | Lau et al., 2014[3] |
| Compound 8.12 | HepG2 (Liver) | ~1.6-2.4 | Lau et al., 2014[3] |
Note: Compound 8.12 consistently demonstrates significantly lower IC50 values compared to cysmethynil, indicating greater potency in cell-based assays.[3]
Experimental Protocols
To ensure the reproducibility of findings, detailed and consistent experimental protocols are paramount. Below are methodologies for key experiments cited in the evaluation of Icmt inhibitors.
Icmt Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Icmt.
Materials:
-
Recombinant human Icmt (expressed in Sf9 insect cells)
-
Biotin-S-farnesyl-l-cysteine (BFC) as the Icmt substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet) as the methyl donor
-
Streptavidin-coated beads
-
Assay Buffer: 100 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Test compounds (e.g., cysmethynil, compound 8.12) dissolved in DMSO
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, BFC (e.g., 4 µM), and [³H]AdoMet (e.g., 5 µM).
-
Add the test compound at various concentrations to the reaction mixture. A DMSO control should be included.
-
Initiate the reaction by adding the recombinant Icmt (e.g., 0.5 µg of Sf9 membrane protein).
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding a solution of 10% Tween 20.
-
Add streptavidin-coated beads to capture the biotinylated, radiolabeled product.
-
Wash the beads to remove unincorporated [³H]AdoMet.
-
Measure the radioactivity of the beads using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.[2][4]
Ras Membrane Localization Assay
This assay assesses the effect of Icmt inhibitors on the subcellular localization of Ras proteins, which require carboxyl methylation for proper membrane anchoring.
Materials:
-
Cancer cell line (e.g., PC3)
-
Expression vector for a fluorescently tagged Ras protein (e.g., CFP-H-Ras)
-
Transfection reagent
-
Icmt inhibitor (e.g., compound 8.12)
-
Confocal microscope
-
Cell lysis buffer
-
Plasma Membrane Protein Extraction Kit
Procedure (Microscopy):
-
Transfect the cancer cells with the fluorescently tagged Ras expression vector.
-
Allow cells to express the protein for 24-48 hours.
-
Treat the cells with the Icmt inhibitor or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Fix and permeabilize the cells.
-
Image the subcellular localization of the fluorescently tagged Ras protein using a confocal microscope. In untreated cells, Ras should localize predominantly to the plasma membrane. Icmt inhibition leads to mislocalization to other cellular compartments like the cytoplasm and endoplasmic reticulum.[3]
Procedure (Biochemical Fractionation):
-
Treat cells with the Icmt inhibitor as described above.
-
Harvest the cells and perform subcellular fractionation using a plasma membrane protein extraction kit to separate the plasma membrane fraction from the cytosolic and other membrane fractions.
-
Analyze the presence of Ras in each fraction by Western blotting using a Ras-specific antibody.[3]
Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the ability of cancer cells to proliferate in an anchorage-independent manner, a hallmark of transformation, and the inhibitory effect of compounds on this process.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Agarose or agar
-
Complete cell culture medium
-
6-well or 96-well plates
-
Icmt inhibitor
-
Cell viability stain (e.g., Crystal Violet or a fluorescent viability reagent)
Procedure:
-
Bottom Layer: Prepare a solution of 0.6-0.8% agar in complete medium and pour it into the wells of a plate. Allow it to solidify.
-
Cell Layer: Harvest and count the cells. Resuspend the cells in a solution of 0.3-0.4% agar in complete medium at a desired density (e.g., 5,000 cells/well).
-
Pour the cell-containing agar solution on top of the solidified bottom layer.
-
Treatment: After the top layer solidifies, add complete medium containing the Icmt inhibitor at various concentrations (or DMSO control) on top of the agar.
-
Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, replenishing the medium with the inhibitor every 2-3 days.
-
Quantification: After colonies have formed, stain the viable colonies with Crystal Violet or a fluorescent viability reagent.
-
Count the number of colonies and/or quantify the fluorescence to determine the effect of the inhibitor on anchorage-independent growth.[5][6][7][8][9]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to Icmt function and its inhibition.
The preclinical evaluation of Icmt inhibitors, such as cysmethynil and its derivatives, demonstrates a consistent mechanism of action centered on the disruption of Ras post-translational modification and subsequent downstream signaling. While absolute IC50 values can vary between studies due to differences in assay conditions and cell lines, the relative potency and biological effects of these inhibitors are generally consistent in the literature. Compound 8.12 represents a clear improvement over cysmethynil in terms of solubility and cellular potency, a finding that appears robust across the initial characterization studies.
For researchers entering this field, adherence to detailed and standardized protocols, such as those outlined above, is critical for generating reproducible data that can be confidently compared with existing literature. The provided signaling pathway and experimental workflow diagrams offer a conceptual framework for understanding the mechanism of Icmt inhibition and for designing rigorous preclinical studies. Future research would benefit from direct head-to-head comparisons of emerging Icmt inhibitors in multiple laboratory settings to formally assess inter-laboratory reproducibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. Soft–Agar colony Formation Assay [bio-protocol.org]
- 7. Anchorage-Independent Growth Assay [whitelabs.org]
- 8. protocols.io [protocols.io]
- 9. reactionbiology.com [reactionbiology.com]
Icmt-IN-4 in 3D Cell Culture: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
Three-dimensional (3D) cell culture models are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayers, offering a more accurate prediction of in vivo drug efficacy. This guide provides a comparative analysis of Icmt-IN-4's performance in 3D cell culture models, positioning it against alternative therapeutic strategies targeting the Ras signaling pathway. This compound is a potent and selective inhibitor of isoprenylcysteine carboxylmethyltransferase (Icmt), a critical enzyme for the post-translational modification of Ras and other CaaX-motif containing proteins.
Mechanism of Action: Icmt Inhibition
Icmt catalyzes the final step in the prenylation pathway of Ras proteins, which is essential for their proper localization to the cell membrane and subsequent activation of downstream signaling cascades that drive cell proliferation, survival, and differentiation.[1] By inhibiting Icmt, this compound disrupts Ras membrane association, leading to the suppression of oncogenic signaling. This guide will compare the efficacy of Icmt inhibition with this compound's precursors against farnesyltransferase inhibitors (FTIs), which target an upstream step in the same pathway.
Signaling Pathway of Ras Post-Translational Modification and Inhibition
Caption: Ras processing and points of inhibition.
Performance in 3D Cell Culture Models
While direct quantitative data for this compound in 3D cell culture is emerging, studies on its precursors, cysmethynil and compound 8.12, demonstrate a significant reduction in tumor spheroid formation in a dose-dependent manner.[2] For a comprehensive comparison, this guide presents data on the Icmt inhibitor cysmethynil alongside the farnesyltransferase inhibitor (FTI) tipifarnib, which has been evaluated in 3D spheroid models of head and neck squamous cell carcinoma (HNSCC).
Table 1: Comparative Efficacy of Icmt Inhibitors and FTIs in 3D Cell Culture
| Compound | Target | Cell Line | 3D Model | Endpoint | IC50 | Citation |
| Cysmethynil | Icmt | MiaPaCa2 (Pancreatic) | Spheroid | Sphere Formation | Dose-dependent reduction noted | [2] |
| Tipifarnib | Farnesyltransferase | UMSCC17B (HNSCC, HRAS mutant) | Spheroid | Viability | ~100 nM (estimated from graphical data) | [3] |
| Tipifarnib | Farnesyltransferase | ORL214 (HNSCC, HRAS mutant) | Spheroid | Viability | ~200 nM (estimated from graphical data) | [3] |
| Tipifarnib | Farnesyltransferase | HN31 (HNSCC, HRAS mutant) | Spheroid | Viability | ~500 nM (estimated from graphical data) | [3] |
| Tipifarnib | Farnesyltransferase | CAL27 (HNSCC, HRAS wild-type) | Spheroid | Viability | >1000 nM | [3] |
Note: The data for cysmethynil is qualitative, indicating a reduction in spheroid formation with increasing concentrations. The IC50 values for tipifarnib are estimated from graphical representations in the cited study and represent the concentration required to inhibit the viability of the spheroids by 50%.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments in 3D cell culture for evaluating drug performance.
Protocol 1: 3D Tumor Spheroid Formation
This protocol outlines the generation of tumor spheroids using the liquid overlay technique, which is suitable for high-throughput screening.
-
Cell Preparation: Culture cancer cells (e.g., MiaPaCa2 or HNSCC cell lines) in standard 2D culture flasks until they reach 70-80% confluency.
-
Harvesting: Wash the cells with PBS and detach them using a suitable dissociation reagent (e.g., TrypLE). Neutralize the reagent and centrifuge the cell suspension.
-
Resuspension: Resuspend the cell pellet in the desired culture medium to achieve a single-cell suspension. Perform a cell count to determine the concentration.
-
Seeding: Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per well). Add the cell suspension to an ultra-low attachment 96-well round-bottom plate.
-
Incubation: Centrifuge the plate briefly to facilitate cell aggregation at the bottom of the wells. Incubate the plate at 37°C in a humidified 5% CO2 incubator. Spheroid formation typically occurs within 24-72 hours.
Protocol 2: Spheroid-Based Drug Viability Assay
This protocol describes how to assess the effect of a compound on the viability of pre-formed tumor spheroids using a luminescence-based assay.
-
Spheroid Formation: Generate tumor spheroids as described in Protocol 1.
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound, cysmethynil, tipifarnib) in the appropriate culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Carefully remove a portion of the medium from each well containing a spheroid and replace it with the medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72-120 hours) to allow the compounds to exert their effects.
-
Viability Assessment (CellTiter-Glo® 3D):
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of the medium in each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability for each compound concentration. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Experimental Workflow for 3D Spheroid Drug Screening
Caption: Workflow for assessing drug efficacy in 3D spheroids.
Conclusion and Future Directions
The available evidence suggests that inhibiting Icmt is a promising strategy for targeting cancers with aberrant Ras signaling. While direct comparative data for this compound in 3D models is still forthcoming, the dose-dependent inhibition of tumor spheroid formation by its precursors highlights its potential.[2] The comparison with farnesyltransferase inhibitors like tipifarnib, which show efficacy in 3D models of HRAS-mutant cancers, underscores the therapeutic potential of targeting the Ras post-translational modification pathway.[3]
Future studies should focus on generating direct, quantitative comparisons of this compound and other Ras pathway inhibitors in a variety of 3D cell culture models, including patient-derived organoids. This will provide a more comprehensive understanding of their relative efficacy and help to identify patient populations most likely to benefit from these targeted therapies.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Icmt-IN-4: A Guide to Safe and Compliant Practices
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For a research compound like Icmt-IN-4, which lacks specific disposal documentation, a conservative approach that treats the substance as hazardous waste is the most prudent course of action.[1][8]
General Protocol for Preparing Chemical Waste for Disposal
This protocol outlines the fundamental steps for the safe handling and preparation of chemical waste, such as this compound and associated materials, for disposal.
-
Waste Identification and Segregation:
-
Unless confirmed to be non-hazardous by your institution's EHS department, treat this compound and any materials contaminated with it (e.g., gloves, absorbent pads, pipette tips) as hazardous chemical waste.[1][8]
-
Do not mix different waste streams.[7][9][10] For example, keep organic solvent waste separate from aqueous waste, and solid waste separate from liquid waste.[9][11] Incompatible chemicals should never be mixed in the same container.[7][10]
-
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure cap for liquid waste.[7][9][10] Whenever possible, use the original container.[2][10]
-
For solid waste, a sturdy, sealed plastic bag or a wide-mouth container is appropriate.[9]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[4][5]
-
Clearly list all chemical constituents and their approximate percentages on the label. Avoid using chemical formulas or abbreviations.[4][12]
-
-
Accumulation and Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[4][8][10]
-
Keep waste containers closed at all times, except when adding waste.[1][4][7] Do not leave funnels in the container opening.[4]
-
Utilize secondary containment, such as a plastic tray, for all liquid hazardous waste containers to contain any potential leaks or spills.[7][13]
-
-
Requesting Disposal:
-
Once a waste container is full (typically around 90% capacity), or if you are discontinuing the use of the chemical, arrange for a waste pickup from your institution's EHS department.[2][4]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a phone call.[3][5]
-
Key Principles of Chemical Waste Disposal
The following table summarizes the essential do's and don'ts for managing chemical waste in a laboratory setting.
| Do's | Don'ts |
| Consult your institution's EHS department for specific disposal guidance.[1][3][4][5][8] | Do not dispose of any chemical waste down the sink or in the regular trash unless explicitly permitted by your EHS department.[1][7] |
| Segregate waste streams based on chemical compatibility.[4][7][9][10] | Do not mix incompatible chemicals in the same waste container.[7][10] |
| Use appropriate, leak-proof containers with secure lids.[7][9][10] | Do not overfill waste containers; stop at about 90% capacity.[9] |
| Clearly label all waste containers with "Hazardous Waste" and a full list of contents and percentages.[4][5][12] | Do not use chemical formulas or abbreviations on waste labels.[4] |
| Store waste in a designated Satellite Accumulation Area with secondary containment for liquids.[4][8][10][13] | Do not leave waste containers open or with a funnel in the opening.[4][7] |
| Request a waste pickup from EHS when the container is full or the waste is no longer being generated.[2][4] | Do not allow unknown chemical waste to accumulate.[12] |
Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of chemical waste in a laboratory.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Policies, Procedures, and Forms: Chem Safety | Environmental Health and Safety [ehs.uconn.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Chemical Waste – EHS [ehs.mit.edu]
Personal protective equipment for handling Icmt-IN-4
Essential Safety and Handling Guide for Icmt-IN-4
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is based on the safety profile of the structurally similar compound, Indole-3-acetamide, and general principles of laboratory safety for handling novel research chemicals. Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This compound is an inhibitor of Isoprenylcysteine carboxyl methyltransferase (ICMT) and is utilized in cancer research. As a novel compound, its toxicological properties have not been fully characterized. Therefore, it should be handled with caution as a potentially hazardous substance. The information provided here is intended to offer essential safety and logistical information for its handling and disposal in a laboratory setting.
Personal Protective Equipment and Safety Measures
Based on the hazard classification of similar indole-acetamide compounds, the following personal protective equipment (PPE) and safety measures are recommended.
| Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and airborne particles that may cause serious eye irritation. |
| Skin Protection | Nitrile gloves and a lab coat. | Prevents skin contact which may cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Avoids inhalation of dust or aerosols which may cause respiratory irritation.[1][2] |
| Hand Hygiene | Wash hands thoroughly after handling. | A fundamental practice to prevent accidental ingestion or spread of the chemical.[1] |
Safe Handling and Storage
Handling:
-
Engineering Controls: All work with this compound, especially handling of the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Avoidance of Dust and Aerosols: Take care to avoid the generation of dust when handling the solid compound. If possible, purchase pre-made solutions to avoid handling powders.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][4]
Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep away from sources of ignition.[1]
Spill and Disposal Procedures
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in the regular trash.
-
All waste containers must be clearly labeled with the contents.
Visual Safety Protocols
The following diagrams provide a visual representation of the safe handling workflow and the relationship between potential hazards and protective measures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
